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  • Product: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
  • CAS: 2204052-21-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Preliminary Toxicity Profile of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride: A Preclinical Evaluation Guide

[label="Genotoxicity (Ames test)\nOECD Refining Protocol Accuracy I'm now revising the experimental protocols for precision and self-validation. I've updated the Ames test draft to detail the strains, and S9 metabolic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Genotoxicity (Ames test)\nOECD

Refining Protocol Accuracy

I'm now revising the experimental protocols for precision and self-validation. I've updated the Ames test draft to detail the strains, and S9 metabolic activation with positive and negative controls. I've also incorporated specific details for the hERG patch clamp assay. I am checking the DOT code for each diagram, ensuring correct color palettes, dimensions, and descriptions for each component. I will update the compound information, now using the full name: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

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Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Identifier: CAS 2204052-21-9

Executive Summary

The transition of a novel chemical entity (NCE) from a discovery building block to a viable lead compound requires rigorous, predictive profiling. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a substituted primary amine (an α -methylbenzylamine derivative) characterized by an ortho-ethoxy and meta-methyl substitution on the phenyl ring. While its structural motifs offer favorable central nervous system (CNS) penetration and target engagement potential, they also introduce specific metabolic liabilities and cardiotoxic risks.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causally driven framework for evaluating the pharmacokinetics (PK) and preliminary toxicity of this compound. Rather than merely listing standard assays, this guide dissects why specific methodologies are chosen, how the molecule's structural features dictate its biological fate, and how to ensure absolute data integrity during preclinical screening.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro assays, we must establish the physicochemical baseline of the compound. The hydrochloride salt form ensures high aqueous solubility, while the unionized base dictates membrane permeability and enzyme affinity.

The presence of the ethoxy group increases lipophilicity and electron density on the aromatic ring, while the primary amine (pKa ~9.2) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic nature is the primary driver for potential off-target interactions, particularly with voltage-gated ion channels.

Table 1: Predictive Physicochemical & ADME Parameters
ParameterPredicted ValuePharmacological Implication / Causality
Molecular Weight 215.72 g/mol (HCl salt)Highly favorable for oral absorption; well within Lipinski's Rule of 5.
LogP (unionized) ~2.8Moderate lipophilicity drives good membrane permeability but increases potential affinity for CYP450 active sites.
pKa (Amine) ~9.2Positively charged at pH 7.4. Increases risk of trapping in acidic organelles (lysosomes) and hERG channel liability.
Topological Polar Surface Area 35.2 ŲExcellent blood-brain barrier (BBB) penetration potential, making it suitable for CNS indications but requiring neurotoxicity screening.

Pharmacokinetics (PK) & Metabolic Profiling

The primary metabolic clearance of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is predicted to be hepatic. The molecule possesses three distinct metabolic soft spots:

  • O-Dealkylation: The ethoxy group is highly susceptible to cleavage by CYP2D6 and CYP3A4, yielding a phenolic metabolite.

  • Oxidative Deamination: The primary amine can be targeted by Monoamine Oxidase (MAO) or CYP enzymes, converting the amine to a ketone.

  • Benzylic Oxidation: The meta-methyl group can undergo aliphatic oxidation to form a benzylic alcohol.

To evaluate this, we utilize Human Liver Microsomes (HLMs). We select HLMs over whole hepatocytes for early screening because HLMs isolate Phase I (CYP450) enzymes, allowing us to pinpoint specific oxidative liabilities without the confounding variables of active cellular efflux [2].

MetabolicPathway Parent 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine Metab1 O-Deethylated Metabolite (Phenol derivative) Parent->Metab1 CYP2D6 / CYP3A4 (O-dealkylation) Metab2 N-Deaminated Metabolite (Ketone derivative) Parent->Metab2 MAO / CYP (Oxidative deamination) Metab3 Benzylic Hydroxylation (Alcohol derivative) Parent->Metab3 CYP450 (Aliphatic oxidation)

Caption: Proposed Phase I metabolic pathways for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine.

Preliminary Toxicity Profiling

Toxicity screening must follow a logical, tiered approach to prevent late-stage attrition. We assess three critical pillars: Cytotoxicity, Genotoxicity, and Cardiotoxicity.

Genotoxicity: The Ames Test

Because Phase I metabolism can generate reactive electrophiles (e.g., epoxides or N-hydroxy intermediates), we must evaluate mutagenic potential using the Bacterial Reverse Mutation Test in accordance with [1][1]. We utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively, both with and without S9 metabolic activation.

Cardiotoxicity: hERG Channel Inhibition

The compound's basic amine and lipophilic aromatic system form a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Inhibition of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. We evaluate this risk using automated patch-clamp electrophysiology, strictly adhering to [3].

ToxWorkflow Start Compound 2204052-21-9 Cyto Cytotoxicity (HepG2) Cell Viability Assay Start->Cyto Decision1 Viability > 70%? Cyto->Decision1 Geno Genotoxicity (Ames Test) OECD 471 Decision2 Mutagenic? Geno->Decision2 Cardio Cardiotoxicity (hERG) ICH S7B Patch Clamp Decision3 IC50 > 10 µM? Cardio->Decision3 Decision1->Geno Yes Halt Structural Optimization Required Decision1->Halt No Decision2->Cardio No Decision2->Halt Yes Proceed Advance to In Vivo PK/Tox Decision3->Proceed Yes Decision3->Halt No

Caption: Tiered preclinical toxicity screening logic and decision matrix.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any data generated for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is artifact-free and regulatory-compliant.

Table 2: Self-Validating Assay Acceptance Criteria
AssayPositive ControlNegative ControlAcceptance Threshold
HLM Stability Verapamil (High clearance)Warfarin (Low clearance)R² of linear regression > 0.95; Verapamil >70% depletion at 30 min.
Ames Test 2-Aminoanthracene (+S9)Vehicle (DMSO/Water)≥3-fold increase in revertant colonies for positive control.
hERG Patch Clamp E-4031 (Known inhibitor)Vehicle (0.1% DMSO)>80% current stability in baseline prior to compound addition.
Protocol A: In Vitro Metabolic Stability (HLM Assay)

Designed in accordance with[2][2].

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (final concentration 1 µM) in the buffer. Causality note: 1 µM is chosen to remain below the expected Michaelis constant (Km) of CYP enzymes, ensuring first-order kinetics.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Acetonitrile instantly denatures the CYP proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion curve and calculate intrinsic clearance ( CLint​ ).

Protocol B: Bacterial Reverse Mutation (Ames) Test
  • Strain Cultivation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid No. 2 nutrient broth until an OD₆₀₀ of ~1.0 is reached.

  • Metabolic Activation System: Prepare rat liver S9 mix (10% v/v S9 fraction in cofactor-supplemented buffer).

  • Pre-incubation Treatment: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at varying concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 condition). Incubate at 37°C for 20 minutes. Causality note: The pre-incubation method is utilized over plate incorporation because it is significantly more sensitive to short-lived mutagenic metabolites generated from amines.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture. Pour immediately over minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. The assay is validated only if spontaneous revertant counts in vehicle controls fall within historical laboratory ranges.

Conclusion

The preclinical evaluation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride requires a targeted approach that accounts for its specific structural liabilities. By employing self-validating protocols for CYP-mediated clearance, genotoxicity, and hERG inhibition, researchers can confidently determine whether this NCE possesses the safety margins necessary for advancement into in vivo models.

References

  • OECD (1997). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • International Council for Harmonisation (ICH) (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. FDA / EMA. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of proposed synthetic pathways for 1-(2-ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic pathways for 1-(2-ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, a substituted phenylethylamine derivative of interest in pharmaceutical research and development. The document outlines multiple strategic approaches, beginning with the synthesis of the key intermediate, 2-ethoxy-3-methylacetophenone. Subsequently, it details various methods for the conversion of this ketone to the target primary amine, including classical and modern reductive amination techniques. Recognizing the importance of stereochemistry in drug development, this guide also explores potential asymmetric synthesis routes to access enantiomerically pure forms of the target molecule. Each proposed pathway is accompanied by a discussion of the underlying chemical principles, step-by-step experimental protocols, and the rationale for methodological choices.

Introduction

Substituted phenylethylamines are a critical class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The specific substitution pattern of an ethoxy and a methyl group on the phenyl ring, as seen in 1-(2-ethoxy-3-methyl-phenyl)-ethylamine, presents a unique synthetic challenge and offers the potential for novel pharmacological properties. This guide serves as a detailed resource for chemists and researchers, providing a robust framework for the synthesis of this target molecule and its derivatives. The proposed pathways are designed to be adaptable, allowing for modifications to suit specific research needs and laboratory capabilities.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, 1-(2-ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, points to the key precursor, 2-ethoxy-3-methylacetophenone. This ketone can be disconnected through several strategic bond formations, primarily focusing on the introduction of the acetyl group and the formation of the ether linkage.

Retrosynthesis Target 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl Amine 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Target->Amine HCl addition Ketone 2-Ethoxy-3-methylacetophenone Amine->Ketone Reductive Amination / Other amination HydroxyKetone 2-Hydroxy-3-methylacetophenone Ketone->HydroxyKetone Williamson Ether Synthesis Ethoxytoluene 2-Ethoxy-1-methylbenzene Ketone->Ethoxytoluene Friedel-Crafts Acylation Phenol 3-Methylphenol (m-Cresol) HydroxyKetone->Phenol Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

Synthesis of the Key Intermediate: 2-Ethoxy-3-methylacetophenone

The synthesis of the crucial ketone intermediate can be approached via two primary routes: Williamson ether synthesis from the corresponding hydroxyphenone or Friedel-Crafts acylation of the appropriate ethoxy-toluene.

Pathway A: Williamson Ether Synthesis

This pathway commences with the readily available 2-hydroxy-3-methylacetophenone. The phenolic hydroxyl group is deprotonated with a suitable base, followed by nucleophilic substitution with an ethylating agent.

3.1.1. Rationale and Mechanistic Insight

The Williamson ether synthesis is a classic and reliable method for forming ethers. The acidity of the phenolic proton allows for easy deprotonation by a moderately strong base like potassium carbonate or sodium hydride. The resulting phenoxide is a potent nucleophile that readily attacks an electrophilic ethyl source, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.

3.1.2. Experimental Protocol

  • Deprotonation: To a solution of 2-hydroxy-3-methylacetophenone (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a slight excess of a base like anhydrous potassium carbonate (1.5 eq).

  • Alkylation: Add an ethylating agent, for example, ethyl iodide (1.2 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Start 2-Hydroxy-3-methylacetophenone Phenoxide Phenoxide Intermediate Start->Phenoxide + K2CO3 - KHCO3, - H2O Product 2-Ethoxy-3-methylacetophenone Phenoxide->Product + CH3CH2I - KI

Caption: Williamson Ether Synthesis of 2-Ethoxy-3-methylacetophenone.

Pathway B: Friedel-Crafts Acylation

An alternative route involves the Friedel-Crafts acylation of 2-ethoxy-1-methylbenzene (2-ethyl-toluene). This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring.

3.2.1. Rationale and Mechanistic Insight

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings.[1][2] A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[3][4][5] The electron-rich aromatic ring then attacks this electrophile. The directing effects of the ethoxy and methyl groups will primarily direct acylation to the positions ortho and para to the activating ethoxy group. Steric hindrance from the existing substituents will likely favor acylation at the less hindered position.

3.2.2. Experimental Protocol

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 eq) in a dry, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.05 eq) to the suspension at low temperature (0 °C).

  • Electrophilic Substitution: Add 2-ethoxy-1-methylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by vacuum distillation.

Synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

With the key ketone intermediate in hand, several methods can be employed for its conversion to the target primary amine.

Pathway C: Leuckart-Wallach Reductive Amination

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[6][7][8][9]

4.1.1. Rationale and Mechanistic Insight

This reaction proceeds through the formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate). The imine is then reduced by a hydride transfer from formate.[8] The reaction typically requires high temperatures and often yields the N-formyl amine as the initial product, which is then hydrolyzed to the primary amine.[7]

4.1.2. Experimental Protocol

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 2-ethoxy-3-methylacetophenone (1.0 eq) with an excess of ammonium formate (3-5 eq).

  • Heating: Heat the mixture to a high temperature (typically 160-190 °C) for several hours.

  • Hydrolysis: After cooling, add an aqueous solution of a strong acid (e.g., HCl) to the reaction mixture and heat to reflux to hydrolyze the intermediate N-formyl amine.

  • Work-up: Basify the acidic solution with a strong base (e.g., NaOH) to liberate the free amine. Extract the amine with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and remove the solvent. The product can be purified by distillation.

Pathway D: Modern Catalytic Reductive Amination

Modern variations of reductive amination offer milder reaction conditions and higher selectivity. These methods often employ a distinct reducing agent in a one-pot reaction with the ketone and an ammonia source.

4.2.1. Rationale and Mechanistic Insight

This approach also proceeds via an imine intermediate. However, the use of selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) allows the reaction to be performed at lower temperatures. These reagents are capable of reducing the iminium ion intermediate much faster than the starting ketone.

4.2.2. Experimental Protocol

  • Imine Formation: Dissolve 2-ethoxy-3-methylacetophenone (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate, in a suitable solvent like methanol or ethanol.

  • Reduction: Add a selective reducing agent, for instance, sodium cyanoborohydride (1.5 eq), to the solution. The pH should be maintained in a slightly acidic range (pH 6-7) to promote imine formation without decomposing the reducing agent.

  • Reaction: Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by adding water and then acidify with dilute HCl. Wash with an organic solvent to remove any unreacted ketone. Basify the aqueous layer with NaOH and extract the amine product with an organic solvent. Dry the organic extracts and concentrate to obtain the crude product, which can be further purified.

Reductive_Amination cluster_1 Reductive Amination Pathways Ketone 2-Ethoxy-3-methylacetophenone Imine Imine Intermediate Ketone->Imine + NH3 (or equivalent) Amine 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Imine->Amine Reduction (e.g., HCOOH, NaBH3CN)

Caption: General scheme for the reductive amination of 2-ethoxy-3-methylacetophenone.

Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining a single enantiomer of the target amine is often crucial. Several strategies can be employed to achieve this.

Asymmetric Reductive Amination

This approach utilizes a chiral catalyst to effect the enantioselective reduction of the intermediate imine.

5.1.1. Rationale and Mechanistic Insight

Chiral transition metal catalysts, often based on iridium or rhodium with chiral phosphine ligands, can facilitate the asymmetric transfer hydrogenation of imines. The chiral environment of the catalyst directs the hydride addition to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Biocatalytic Reductive Amination

Enzymes, such as transaminases or amine dehydrogenases, can offer high enantioselectivity under mild reaction conditions.

5.2.1. Rationale and Mechanistic Insight

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate. The reaction is often driven to completion by removing the ketone byproduct (e.g., acetone).

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone using ammonia and a reducing cofactor (NADH or NADPH).

The inherent chirality of the enzyme's active site ensures the formation of a highly enantiomerically enriched amine.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Experimental Protocol
  • Dissolution: Dissolve the purified 1-(2-ethoxy-3-methyl-phenyl)-ethylamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred amine solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Summary

Table 1: Proposed Reaction Pathways and Key Parameters

PathwayKey ReactionStarting MaterialsKey ReagentsExpected Product
A & C Williamson Ether Synthesis & Leuckart-Wallach2-Hydroxy-3-methylacetophenoneK₂CO₃, CH₃CH₂I, NH₄HCO₂, HCl1-(2-Ethoxy-3-methyl-phenyl)-ethylamine
B & C Friedel-Crafts Acylation & Leuckart-Wallach2-Ethoxy-1-methylbenzeneAlCl₃, Acetyl chloride, NH₄HCO₂, HCl1-(2-Ethoxy-3-methyl-phenyl)-ethylamine
A & D Williamson Ether Synthesis & Catalytic Reductive Amination2-Hydroxy-3-methylacetophenoneK₂CO₃, CH₃CH₂I, NH₄OAc, NaBH₃CN1-(2-Ethoxy-3-methyl-phenyl)-ethylamine
B & D Friedel-Crafts Acylation & Catalytic Reductive Amination2-Ethoxy-1-methylbenzeneAlCl₃, Acetyl chloride, NH₄OAc, NaBH₃CN1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

Conclusion

This technical guide has outlined several viable and robust synthetic pathways for the preparation of 1-(2-ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the requirement for enantiopurity. The classical Leuckart-Wallach reaction offers a straightforward, albeit harsh, method, while modern catalytic reductive amination provides a milder and more selective alternative. For applications demanding high stereochemical purity, asymmetric catalytic or biocatalytic methods are strongly recommended. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related phenylethylamine derivatives.

References

  • Itsuno, S., Tanaka, K., & Ito, K. (2006). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters, 35(4), 434-435. [Link]

  • Schober, M., & Seidel-Morgenstern, A. (2014). ω-Transaminase-Catalyzed Reductive Amination of Ketones. Angewandte Chemie International Edition, 53(40), 10714-10717. [Link]

  • Li, C., & Xiao, J. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14035-14073. [Link]

  • Yamashita, J., Tomiyama, S., Hashimoto, H., Kitahara, K., & Sato, H. (2006). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL REAGENTS FROM LITHIUM TETRAHYDROALUMINATE AND CHIRAL 1,2-DIOL OR DIAMINE AS STUDIED BY ALUMINUM-27 NUCLEAR MAGNETIC RESONANCE. Chemistry Letters, 14(3), 393-396. [Link]

  • Song, J., & Li, H. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 134(32), 13232-13235. [Link]

  • Mutti, F. G., et al. (2015). Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. [Link]

  • Slabu, I., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]

  • Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(22), 5736-5742. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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  • Google Patents. (n.d.). Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+)-alpha-phenylethylamine.
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Foundational

Material safety data sheet (MSDS) and handling guidelines for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Executive Summary & Pharmacological Context As a Senior Application Scientist overseeing high-throughput screening and preclinical development, I frequently encounter novel phenylethylamine (PEA) derivatives. 1-(2-Ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist overseeing high-throughput screening and preclinical development, I frequently encounter novel phenylethylamine (PEA) derivatives. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9)[1] is a highly specialized synthetic intermediate and pharmacophore building block used in neuropharmacology and receptor modulation studies.

The presence of the 2-ethoxy and 3-methyl substitutions on the phenyl ring significantly alters the steric profile and lipophilicity compared to endogenous PEA. This whitepaper delineates the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to maintain scientific integrity and personnel safety when working with this specific compound.

Physicochemical Profiling

Understanding the physical state of a compound is the foundational step in designing a safe handling protocol. As a hydrochloride (HCl) salt, this compound exhibits enhanced aqueous solubility but introduces pronounced hygroscopicity[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 2204052-21-9[1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C11H17NO · HClDetermines stoichiometric calculations for assay design.
Molecular Weight ~215.72 g/mol Critical for molarity calculations in stock solutions.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires draft-free weighing.
Solubility High in H₂O, DMSO, MeOHFacilitates biological assays but requires stringent moisture protection.

Hazard Identification & Toxicological Mechanisms

Based on the structural homology to standard phenylethylamine hydrochlorides[3], this compound is classified under the Globally Harmonized System (GHS) with specific acute and chronic hazard profiles. The lipophilic aromatic ring facilitates rapid membrane permeation, while the primary amine interacts with intracellular targets.

Table 2: GHS Hazard Specifications & Causality
GHS ClassificationHazard StatementMechanistic Causality
Acute Tox. 4 (Oral) H302: Harmful if swallowedRapid systemic absorption via the GI tract; potential sympathomimetic toxicity[3].
Skin Irrit. 2 H315: Causes skin irritationAcidic nature of the HCl salt combined with amine nucleophilicity disrupts epidermal lipid bilayers[3].
Eye Irrit. 2A H319: Causes serious eye irritationHigh solubility in aqueous ocular fluid leads to localized pH shifts and protein denaturation.
STOT SE 3 H335: May cause respiratory irritationInhalation of hygroscopic micro-particulates causes localized osmotic stress in alveolar mucosa[3].
Toxicological Pathway Visualization

To contextualize the hazards, we must map the biological interaction pathway of substituted PEAs.

PEA_Toxicity A 1-(2-Ethoxy-3-methyl-phenyl) -ethylamine HCl Exposure B Aerosolization & Mucosal Deposition A->B C Lipid Bilayer Permeation (Driven by Ethoxy/Methyl groups) B->C D Localized pH Shift (HCl Salt Dissociation) C->D E Cellular Irritation & Sympathomimetic Response D->E

Caption: Mechanistic pathway of mucosal irritation and systemic absorption for substituted PEA salts.

Advanced Handling & Solvation Protocols

Standard operating procedures often fail because they lack internal validation. The following protocols are designed as self-validating systems , ensuring that every step includes an observable check to confirm success.

Protocol A: Preparation of 10 mM in Vitro Assay Stock

Objective: Safely weigh and solvate the hygroscopic powder while preventing degradation.

  • Environmental Preparation:

    • Action: Conduct all weighing inside a Class I powder dispensing enclosure or a certified fume hood.

    • Causality: Mitigates inhalation risks (H335)[3].

  • Static Elimination (Self-Validating Step):

    • Action: Pass an ionizing bar over the anti-static weigh boat before transferring the powder.

    • Causality: HCl salts of primary amines are highly prone to electrostatic charge.

    • Validation: The powder must rest flat in the boat without "jumping" to the spatula or the container walls. If jumping occurs, repeat ionization.

  • Mass Transfer:

    • Action: Weigh exactly 21.57 mg of the compound.

  • Solvation (Self-Validating Step):

    • Action: Transfer to a low-bind microcentrifuge tube. Add 10.0 mL of anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents water-induced hydrolysis during freeze-thaw cycles.

    • Validation: Vortex for 30 seconds. The solution must be completely optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Storage & Aliquoting:

    • Action: Blanket the stock solution with Argon gas before sealing. Store at -20°C[2].

    • Causality: Argon displaces oxygen and atmospheric moisture, preventing oxidative degradation of the primary amine.

Handling_Workflow S1 Solid Compound (Hygroscopic HCl Salt) S2 Weighing in Ventilated Enclosure S1->S2 S3 Static Elimination (Ionizing Bar) S2->S3 Mitigate Aerosol S4 Solvation in Anhydrous DMSO (Visual Clarity Check) S3->S4 Prevent Loss S5 Aliquoting & Storage (-20°C, Argon Blanket) S4->S5 Ensure Stability

Caption: Self-validating workflow for safe handling and solvation of hygroscopic amine salts.

Emergency Response & Decontamination

In the event of an accidental spill or exposure, standard chemical hygiene practices must be augmented with specific chemical knowledge.

Protocol B: Spill Containment and Decontamination

Objective: Neutralize and remove accidental benchtop spills without generating airborne particulates.

  • Assessment: Verify the extent of the spill. Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 respirator if outside a hood).

  • Wetting (Self-Validating Step): Mist the powder lightly with distilled water.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting prevents aerosolization of the hygroscopic powder[2].

    • Validation: The white powder will visibly transition into a clear, localized aqueous droplet.

  • Absorption: Wipe the area with an inert, absorbent spill pad.

  • Neutralization: Wash the affected surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution) to neutralize residual HCl, followed by a 70% ethanol wipe to remove organic residues.

  • Disposal: Place all contaminated pads into a sealed biohazard/chemical waste bag.

Conclusion

The safe integration of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride into drug discovery pipelines requires an appreciation of its dual nature: a highly soluble, reactive primary amine salt, and a lipophilic, membrane-permeable pharmacophore. By adhering to the self-validating protocols outlined above, laboratories can ensure both high-fidelity assay data and rigorous personnel safety.

References

  • Chemsrc. "1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride CAS#: 2204052-21-9". Chemsrc Chemical Database.[Link]

  • Thermo Fisher Scientific / Acros Organics. "SAFETY DATA SHEET: beta-Phenylethylamine hydrochloride". Fisher Scientific Catalog. [Link]

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Exploratory

Pharmacological Characterization of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride: A Framework for Determining Receptor Binding Affinity and Mechanism of Action

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive strategic framework for the pharmacological characterization of the novel compound, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive strategic framework for the pharmacological characterization of the novel compound, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. As a derivative of the phenethylamine scaffold, this molecule holds potential for interaction with various neuroreceptors, particularly within the monoaminergic systems. Lacking specific published data on this compound, this document serves as a procedural whitepaper for researchers and drug development professionals. It details the requisite experimental workflows, from initial target screening and receptor binding affinity determination to the elucidation of its functional mechanism of action. The methodologies described are grounded in established, validated protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The compound 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride belongs to the phenethylamine class, a structural motif present in a wide array of endogenous neurotransmitters, hormones, and synthetic psychoactive substances.[1][2] Subtle modifications to the phenethylamine backbone can dramatically alter a compound's pharmacological profile, including its receptor selectivity, affinity, and functional activity.[3][4] Therefore, a systematic and multi-faceted approach is essential to accurately define the bioactivity of a novel derivative.

This guide presents a logical workflow for characterizing such a compound, beginning with broad screening to identify primary biological targets and progressing to detailed mechanistic studies to understand how it elicits a cellular response. The core of this process involves two key stages: quantifying the binding affinity at specific receptors and determining the functional consequence of that binding.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Structural Analysis B Hypothesis Generation (Phenethylamine Class Targets: 5-HT, DA, NE Receptors) A->B C Broad Receptor Panel Screen (e.g., Radioligand Binding Panel) B->C D Quantitative Binding Assays (Saturation & Competitive) C->D Identified 'Hits' E Determine Kd and Ki Values D->E F Selectivity Profiling E->F G Functional Assays (e.g., cAMP, Ca2+ Flux) F->G High-Affinity Targets H Determine Agonist/Antagonist Profile (EC50/IC50, Emax) G->H I Downstream Signaling Analysis H->I J Pharmacological Profile I->J In Vivo / Preclinical Models

Figure 1: High-level workflow for novel compound characterization.

Part 1: Receptor Binding Affinity Determination

The foundational step in characterizing a novel ligand is to determine its binding affinity (Kd or Ki) for its molecular targets.[5] Radioligand binding assays are considered the gold standard for this purpose due to their high sensitivity and robustness.[6][7]

Principle of Competitive Radioligand Binding

Competitive binding assays measure the ability of an unlabeled test compound (the "competitor," in this case, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride) to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a synthesized example for determining the binding affinity at a G-protein coupled receptor (GPCR), such as the serotonin 5-HT₂A receptor, a common target for phenethylamines.[9][10]

A. Membrane Preparation:

  • Source: Utilize cultured cells (e.g., HEK293) stably expressing the human 5-HT₂A receptor or homogenized brain tissue from a relevant species (e.g., rat cortex).

  • Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with a protease inhibitor cocktail.[8]

  • Centrifugation: Perform a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[8][11]

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.[8]

B. Assay Procedure:

  • Plate Setup: Use a 96-well plate for the assay.

  • Reagent Addition: To each well, add reagents in the following order to a final volume of 250 µL:

    • Buffer or Competitor: 50 µL of assay buffer (for total binding), a high concentration of a known unlabeled ligand (e.g., ketanserin for non-specific binding), or varying concentrations of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

    • Membrane Preparation: 150 µL of thawed and resuspended membrane preparation (typically 50-120 µg of protein).[8]

    • Radioligand: 50 µL of a specific radioligand (e.g., [³H]-ketanserin) at a concentration near its Kd value.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[6][12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation: Binding Affinity

Quantitative binding data should be summarized clearly.

Target ReceptorRadioligandKi (nM)n
5-HT₂A[³H]-ketanserinValue3
5-HT₂C[³H]-mesulergineValue3
Dopamine D₂[³H]-spiperoneValue3
Norepinephrine Transporter (NET)[³H]-nisoxetineValue3

Table 1: Hypothetical binding affinity profile for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. 'n' represents the number of independent experiments.

Part 2: Elucidating the Mechanism of Action

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of the compound binding to the receptor. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce its basal activity (inverse agonist)?[13] For many phenethylamine targets, which are often GPCRs, this is accomplished by measuring the production of intracellular second messengers like cyclic AMP (cAMP).[14][15]

Principle of Functional Assays: cAMP Modulation

GPCRs couple to intracellular G proteins. Activation of Gαs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels, while activation of Gαi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels.[14][16] Functional assays can quantify these changes in cAMP to determine a compound's efficacy and potency.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a common, non-radioactive method for measuring cAMP levels in whole cells.[14]

A. Cell Preparation and Plating:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor of interest (identified from binding assays).

  • Plating: Seed the cells into a 384-well assay plate and culture overnight to allow for adherence.

B. Agonist Mode Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride and a known reference agonist in assay buffer.

  • Cell Stimulation: Remove culture media from the cells and add the diluted compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Add the HTRF detection reagents directly to the wells. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[14]

  • Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced by the cells.

C. Antagonist Mode Assay Procedure:

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Challenge: Add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells.

  • Lysis and Detection: Proceed with the lysis and detection steps as described for the agonist mode assay.

D. Data Analysis:

  • Convert Ratio to cAMP: Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel.

  • Generate Curves: Plot the cAMP concentration against the log concentration of the test compound.

  • Determine Potency and Efficacy: For agonist activity, use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, compared to a reference full agonist). For antagonist activity, determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kb).

G cluster_0 GPCR Signaling Cascade Ligand Agonist (e.g., Test Compound) Receptor GPCR Ligand->Receptor Binds G_Protein Gα(s/i)βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 2: Simplified Gαs/Gαi-coupled GPCR signaling pathway.
Data Presentation: Functional Activity
Target ReceptorAssay TypeParameterValue (nM)Efficacy (% of Control)
5-HT₂AcAMP ProductionEC₅₀ValueValue
5-HT₂AcAMP Inhibition (Antagonist)IC₅₀ValueN/A

Table 2: Hypothetical functional activity profile. Efficacy is often expressed relative to a well-characterized full agonist.

Conclusion and Next Steps

This guide provides a foundational, two-part experimental strategy to define the core pharmacology of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. By first identifying its primary molecular targets and quantifying binding affinity through radioligand assays, and subsequently elucidating its functional activity via mechanism-of-action studies like cAMP assays, a robust pharmacological profile can be constructed.

The integration of binding (Ki) and functional (EC₅₀/IC₅₀) data will reveal the compound's potency, selectivity, and efficacy. This essential information forms the basis for all further preclinical development, including assessing off-target effects, pharmacokinetics, and in vivo proof-of-concept studies, ultimately determining the therapeutic potential of this novel chemical entity.[17]

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Sources

Foundational

Thermodynamic Characterization of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) Executive Summary In modern pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9)

Executive Summary

In modern pharmaceutical development, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS 2204052-21-9) is a highly specific substituted α -phenylethylamine derivative utilized in complex synthetic workflows[1][2]. Because it is an amine hydrochloride salt, its thermal behavior is dictated by a rigid ionic lattice and extensive hydrogen-bonding networks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the structural causality behind its thermodynamic properties and establish a self-validating analytical protocol using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately determine its melting point, enthalpy of fusion, and thermal stability.

Molecular Profile & Predictive Thermodynamics

Amine hydrochlorides present unique thermal challenges. Approximately half of all cationic drugs are marketed as hydrochloride salts due to their enhanced solubility and stability[3]. The thermal properties of these salts are governed by the electrostatic interactions between the protonated amine ( R−NH3+​ ) and the chloride anion ( Cl− ), alongside N−H⋯Cl hydrogen bonds[3].

Structural Causality of the Melting Point

To predict the thermodynamic behavior of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, we must analyze its structural analogs:

  • Unsubstituted α -phenylethylamine hydrochloride exhibits a sharp melting point at 163 °C [4].

  • Linear chain extensions, such as 2-phenylethylamine hydrochloride, exhibit melting points near 197 °C [5].

The introduction of the 2-ethoxy and 3-methyl groups onto the phenyl ring of our target compound introduces significant steric bulk. This ortho/meta substitution disrupts the planarity of the molecule, preventing optimal close-packing within the crystal lattice. Consequently, the lattice energy is lowered. Based on crystal engineering principles[3], the melting point ( Tm​ ) of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is predicted to be depressed compared to its unsubstituted analogs, likely falling within the 145 °C to 160 °C range. Furthermore, amine hydrochlorides frequently undergo dissociation (loss of HCl gas) at or slightly above their melting points[6].

Table 1: Predictive Thermodynamic Profile
PropertyPredicted Value / CharacteristicStructural Rationale
Molecular Formula C11​H18​ClNO Free base protonated with HCl.
Melting Point ( Tm​ ) 145 °C – 160 °CSteric hindrance from 2-ethoxy and 3-methyl groups disrupts lattice packing, lowering Tm​ relative to unsubstituted analogs[4].
Enthalpy of Fusion ( ΔHf​ ) 120 – 150 J/gTypical energy required to break the strong ionic and hydrogen bonds in the crystalline amine hydrochloride lattice[3].
Thermal Degradation ( Td​ ) > 165 °CVolatilization of HCl gas (dissociation) typically occurs shortly after or concurrent with the melting endotherm[6].

Self-Validating Experimental Protocols

To accurately determine the melting point and thermodynamic properties of this compound, a single thermal method is insufficient. Because amine hydrochlorides can release HCl gas upon heating, a melting endotherm in DSC can easily be conflated with a decomposition endotherm. Therefore, we employ a self-validating orthogonal approach : DSC coupled with TGA.

Protocol A: Differential Scanning Calorimetry (DSC)

This protocol is designed to isolate the true melting point (solid-to-liquid transition) and calculate the enthalpy of fusion.

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler-Toledo) for cell constant and temperature using an Indium reference standard ( Tm​ = 156.6 °C)[3].

  • Sample Preparation (Critical Step): Weigh precisely 2.0 to 5.0 mg of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

  • Crucible Selection: Encapsulate the sample in a hermetically sealed aluminum pan with a single laser-drilled pinhole [3].

    • Causality: The pinhole is strictly required. If the salt begins to dissociate, trapped HCl gas will artificially increase the internal pressure of the pan, shifting the thermodynamic equilibrium and artificially elevating the apparent melting point. The pinhole allows volatile release while maintaining thermal contact.

  • Purge Gas: Utilize a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle[3].

  • Heating Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C[3].

    • Causality: A 10 °C/min rate provides the optimal signal-to-noise ratio for the heat flow ( Δq ) without causing excessive thermal lag across the sample.

Protocol B: Thermogravimetric Analysis (TGA)

Run concurrently with DSC, TGA validates whether the endothermic peak observed is a true melt or a degradation event.

  • Calibration: Calibrate the TGA using Nickel and Alumel standards[3].

  • Sample Preparation: Place 5.0 mg of the sample into an open platinum or alumina crucible.

  • Heating Program: Heat from 25 °C to 300 °C at 10 °C/min under a Nitrogen purge.

  • Data Correlation: Overlay the TGA mass-loss curve with the DSC heat-flow curve.

    • Self-Validation Logic: If the DSC shows a sharp endotherm with zero corresponding mass loss on the TGA, it is a pure melting point. If mass loss coincides with the endotherm, the compound is undergoing simultaneous melting and dissociation (loss of HCl)[6].

Table 2: Standardized Thermal Analysis Parameters
ParameterDSC SettingsTGA Settings
Sample Mass 2.0 – 5.0 mg5.0 – 10.0 mg
Crucible Type Aluminum, hermetic with pinholePlatinum / Alumina, open
Heating Rate 10 °C/min10 °C/min
Purge Gas Dry N2​ (50 mL/min)Dry N2​ (50 mL/min)
Calibration Indium standardNickel / Alumel standards

Logical Workflow Visualization

The following diagram illustrates the logical causality and orthogonal validation required to accurately profile the thermodynamics of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

G A 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine HCl B Sample Prep: Hermetic Al Pan with Pinhole A->B DSC Pathway C Sample Prep: Open Platinum Crucible A->C TGA Pathway D DSC Analysis (10 °C/min, N2 Purge) B->D E TGA Analysis (10 °C/min, N2 Purge) C->E F Identify Endotherm (Heat Flow) D->F G Identify Mass Loss (Weight %) E->G H True Melting Point (Tm) & Enthalpy of Fusion (ΔHf) F->H If no mass loss I Decomposition Temp (Td) (HCl Dissociation) F->I If concurrent with mass loss G->I H->I Thermal Degradation follows Melting

Workflow for thermodynamic profiling of amine hydrochlorides via orthogonal DSC and TGA.

Conclusion

The thermodynamic characterization of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride requires a nuanced understanding of its crystalline structure. Because it is a substituted amine hydrochloride, its melting point is heavily influenced by steric hindrance disrupting the ionic lattice, placing its expected Tm​ in the 145–160 °C range. By employing a self-validating methodology that pairs pinhole-vented DSC with TGA, researchers can definitively separate the compound's true melting point from the subsequent, and often overlapping, thermal dissociation of hydrogen chloride gas.

References

  • CAS#:2204052-21-9 | 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride Chemsrc URL:[Link]

  • LoGiCal Certificate of Analysis: 2-Phenylethylamine Hydrochloride LGC Standards / Bioszeparacio URL:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society (JACS) URL:[Link]

  • The use of amines to minimise corrosion in the overhead system of a crude distillation unit (Amine Hydrochloride Dissociation) University of Surrey Research Repository URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the principles and practices of employing 1-(2-Ethoxy-3-methyl-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the principles and practices of employing 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride as a chiral auxiliary in asymmetric synthesis. The protocols detailed herein are designed to be a robust starting point for the synthesis of enantiomerically enriched compounds, a critical aspect of modern pharmaceutical development where the biological activity is often confined to a single enantiomer.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate, which influences the approach of reagents, leading to the preferential formation of one stereoisomer. This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of complex chiral molecules with a high degree of stereocontrol.[2] 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine, a derivative of the well-established 1-phenylethylamine (α-PEA), is a prime candidate for a chiral auxiliary due to its rigid phenyl group and the presence of a stereogenic center.[1][3]

The hydrochloride salt form of this amine is typically a stable, crystalline solid, which is convenient for handling and storage. Prior to its use as a chiral auxiliary, the free amine must be liberated, usually by treatment with a base.

Principle of Diastereoselective Alkylation

A prevalent application of chiral phenylethylamine derivatives is in the diastereoselective alkylation of amides. The fundamental principle involves three key stages:

  • Amide Formation: The chiral amine is coupled with a prochiral carboxylic acid to form a diastereomeric amide.

  • Diastereoselective Enolate Alkylation: The amide is deprotonated with a strong base to form a chiral enolate. The steric hindrance provided by the bulky substituted phenyl group of the auxiliary directs the incoming electrophile to attack one face of the enolate preferentially.[2]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, yielding the desired enantiomerically enriched product and allowing for the recovery of the auxiliary.[2]

This process effectively transfers the chirality from the auxiliary to the newly formed stereocenter in the product.

Experimental Protocols

The following protocols provide a step-by-step guide for a representative asymmetric synthesis using (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine as a chiral auxiliary. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Liberation of the Free Amine

Objective: To obtain the free (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine from its hydrochloride salt.

Materials:

  • (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add the NaOH solution to the separatory funnel until the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine as an oil or low-melting solid.

Protocol 2: Synthesis of the Chiral N-Acyl Amide

Objective: To couple the free chiral amine with a prochiral carboxylic acid.

Materials:

  • (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine (from Protocol 1)

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification supplies (silica gel for column chromatography)

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq.) in anhydrous DCM, add the coupling agent (1.1 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine (1.0 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral N-acyl amide.

Protocol 3: Diastereoselective Alkylation

Objective: To introduce a new stereocenter via alkylation of the chiral amide enolate.

Materials:

  • Chiral N-acyl amide (from Protocol 2)

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi))

  • Alkylating agent (e.g., benzyl bromide)

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar flame-dried glassware

Procedure:

  • Dissolve the chiral N-acyl amide (1.0 eq.) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (1.1 eq.) to the solution to generate the enolate.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.2 eq.) dropwise to the enolate solution.

  • Continue stirring at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to isolate the diastereomerically enriched alkylated amide. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 4: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Diastereomerically enriched alkylated amide (from Protocol 3)

  • Aqueous acid (e.g., 6 M HCl) or base (e.g., LiOH)

  • Suitable solvent (e.g., THF, water)

  • Round-bottom flask with reflux condenser

Procedure (Acidic Hydrolysis):

  • Dissolve the alkylated amide in a mixture of THF and 6 M HCl.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Separate the aqueous and organic layers. The aqueous layer will contain the protonated chiral auxiliary, which can be recovered.

  • Wash, dry, and concentrate the organic layer to obtain the crude enantiomerically enriched carboxylic acid.

  • Purify the product by crystallization or column chromatography.

Data Presentation

The following table provides representative data for a diastereoselective alkylation using a phenylethylamine-derived chiral auxiliary. Actual results with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine may vary and require optimization.

EntryCarboxylic AcidAlkylating AgentBaseSolventDiastereomeric Ratio (dr)
1Propanoic AcidBenzyl BromideLDATHF>95:5
2Butanoic AcidMethyl Iodiden-BuLiTHF>90:10

Visualization of the Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis described.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Coupling Coupling Agent (e.g., DCC) Prochiral_Acid->Coupling Chiral_Amine (S)-1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Chiral_Amine->Coupling Chiral_Amide Chiral N-Acyl Amide Coupling->Chiral_Amide Base Strong Base (e.g., LDA) Chiral_Amide->Base Enolate Chiral Enolate (Intermediate) Base->Enolate Alkylated_Amide Diastereomerically Enriched Amide Enolate->Alkylated_Amide Electrophilic Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Alkylated_Amide Hydrolysis Hydrolysis (e.g., H₃O⁺) Alkylated_Amide->Hydrolysis Final_Product Enantiomerically Enriched Product Hydrolysis->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Facial bias in the diastereoselective alkylation step.

Conclusion

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a valuable chiral auxiliary for asymmetric synthesis. The protocols provided herein for the diastereoselective alkylation of a derived chiral amide offer a reliable and effective method for the preparation of enantiomerically enriched carboxylic acids and their derivatives. The principles and procedures outlined in this guide are intended to empower researchers in the pharmaceutical and chemical industries to confidently apply this methodology in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved March 22, 2026, from [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

Sources

Application

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride as an intermediate in pharmaceutical drug discovery

Application Note: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride in Pharmaceutical Drug Discovery Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on privileged chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride in Pharmaceutical Drug Discovery

Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on privileged chiral building blocks that can precisely navigate the steric and electronic landscapes of target binding pockets. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) has emerged as a highly versatile intermediate. Its unique substitution pattern—an ortho-ethoxy group paired with a meta-methyl group on a chiral 1-arylethylamine scaffold—makes it an ideal precursor for synthesizing potent G protein-coupled receptor (GPCR) antagonists and kinase inhibitors. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of therapeutics, particularly targeting the Lysophosphatidic Acid Receptor 1 (LPA1) and Phosphodiesterase 4 (PDE4).

Structural Rationale & Pharmacophore Trajectory

The efficacy of 1-(2-ethoxy-3-methyl-phenyl)-ethylamine in drug design is not coincidental; it is rooted in strict structure-activity relationship (SAR) causality:

  • Conformational Locking via Ortho-Ethoxy: The ethoxy group at the 2-position serves a dual purpose. Electronically, its oxygen atom acts as a critical hydrogen bond acceptor. Sterically, the bulk of the ethyl chain restricts the free rotation of the phenyl ring relative to the ethylamine core. This steric encumbrance forces the molecule into a low-energy bioactive conformation that minimizes entropic penalties upon target binding.

  • Hydrophobic Sub-Pocket Engagement via Meta-Methyl: The 3-methyl group increases the localized lipophilicity of the aromatic ring. In targets like the LPA1 receptor, this methyl group precisely fills a hydrophobic sub-pocket adjacent to the primary binding cleft, significantly enhancing binding affinity and target residence time[1].

  • Stereoselective Trajectory: The chiral center at the ethylamine position dictates the 3D trajectory of the attached pharmacophores (e.g., urea or amide linkages). The strict spatial arrangement ensures that the molecule can thread into narrow binding tunnels without clashing with the receptor's extracellular loops.

This specific scaffold has been heavily utilized in the synthesis of second-generation LPA1 antagonists (such as admilparant analogs) for the treatment of Idiopathic Pulmonary Fibrosis (IPF)[2] and PDE4 inhibitors for inflammatory conditions[3].

Mechanistic Pathways & Synthetic Workflows

To understand the utility of this intermediate, it is essential to map both its synthetic divergence and the biological pathways of its downstream targets.

Synthetic Divergence Workflow

The primary amine of the intermediate serves as a reactive handle for multiple synthetic pathways, including urea formation, amide coupling, and reductive amination.

SyntheticWorkflow Start 1-(2-Ethoxy-3-methyl-phenyl) -ethylamine HCl (CAS: 2204052-21-9) FreeBase Freebasing (DIPEA / DCM) Start->FreeBase Path1 Urea Formation (Triphosgene / Amine) FreeBase->Path1 Path2 Amide Coupling (HATU / DMF) FreeBase->Path2 Path3 Reductive Amination (NaBH(OAc)3) FreeBase->Path3 Target1 LPA1 Antagonists (e.g., Pulmonary Fibrosis) Path1->Target1 Target2 PDE4 Inhibitors (e.g., Atopic Dermatitis) Path2->Target2 Target3 Kinase Inhibitors (e.g., Oncology) Path3->Target3

Divergent synthetic workflows utilizing the 1-arylethylamine intermediate.

Biological Target: LPA1 Receptor Signaling

Lysophosphatidic acid (LPA) is a potent lipid signaling molecule that drives fibroblast proliferation and extracellular matrix deposition via the LPA1 receptor[4]. Blocking this GPCR with antagonists derived from our intermediate halts the G12/13 and Gq signaling cascades, thereby preventing pulmonary fibrosis[2].

LPA1Signaling LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Agonism G1213 G12/13 Pathway LPA1->G1213 Gq Gq Pathway LPA1->Gq Antagonist LPA1 Antagonist (Amine-Derived) Antagonist->LPA1 Blockade RhoROCK Rho/ROCK Activation G1213->RhoROCK PLC PLC / Calcium Release Gq->PLC Fibrosis Actin Polymerization & Fibroblast Activation RhoROCK->Fibrosis Proliferation Cell Proliferation PLC->Proliferation

LPA1 receptor signaling cascade and the intervention point of antagonists.

Quantitative Data & Properties

Table 1: Physicochemical Properties of the Intermediate

PropertyValueScientific Relevance
Chemical Formula C11H18ClNOOptimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 215.72 g/mol Leaves >280 Da budget for the rest of the pharmacophore (Lipinski's Rule of 5).
Physical State Solid (Hydrochloride Salt)Enhances bench stability, prevents amine oxidation, and improves handling.
Hydrogen Bond Donors 3 (NH3+)Readily deprotonated to yield the reactive primary amine nucleophile.
Hydrogen Bond Acceptors 1 (Ethoxy Oxygen)Critical for engaging target receptor residues via hydrogen bonding.

Table 2: Comparative Structure-Activity Relationship (SAR) Rationale (Representative data illustrating the impact of the specific substitution pattern on LPA1 receptor binding)

Substitution PatternLPA1 IC50 (nM)Structural Causality
Unsubstituted Phenyl> 5000Lacks steric bulk; high entropic penalty upon binding.
2-Methoxy~ 850Weak H-bond acceptor; insufficient steric lock.
2-Ethoxy-3-methyl < 15 Optimal hydrophobic packing; ethoxy group locks bioactive conformation.

Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly controlling temperature and utilizing specific hindered bases, we eliminate competing side reactions (such as symmetrical urea formation or epimerization).

Protocol A: Synthesis of an LPA1 Antagonist Precursor (Urea Formation)

This protocol details the coupling of the intermediate with an aryl isocyanate to form a substituted urea, a common motif in LPA1 antagonists[1].

Reagents:

  • 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.0 eq)

  • Aryl isocyanate (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical as isocyanates react rapidly with moisture to form undesired symmetrical ureas.

  • Freebasing: Add DIPEA (2.5 eq) dropwise to the suspension at room temperature. Stir for 15 minutes until a clear solution is obtained. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the isocyanate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve the aryl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of di-substituted byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS. The mass of the starting amine should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure urea derivative.

Protocol B: Synthesis of a PDE4 Inhibitor Precursor (Amide Coupling)

This protocol describes the formation of an amide bond, a structural feature frequently utilized in PDE4 inhibitors[3].

Reagents:

  • Target Carboxylic Acid (1.1 eq)

  • 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Ester Formation: Add DIPEA (1.5 eq) and stir the mixture at room temperature for 20 minutes. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive HOAt ester, preventing unreacted acid from forming a salt with the incoming amine.

  • Amine Addition: In a separate vial, dissolve 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq) to liberate the free base. Transfer this solution to the activated ester mixture.

  • Coupling: Stir the reaction at room temperature for 4–6 hours. Causality: DMF provides excellent solvation for the polar transition states of HATU-mediated couplings, ensuring high yields without the need for heating, which could risk epimerization of the chiral center.

  • Workup & Purification: Dilute the reaction with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate. Purify via reverse-phase HPLC or flash chromatography.

References

  • Corte TJ, Behr J, Cottin V, et al. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial. American Journal of Respiratory and Critical Care Medicine. 2025;211(2):230-238. URL: [Link]

  • Lin ME, Herr DR, Chun J. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins & Other Lipid Mediators. 2010;91(3-4):130-138. URL: [Link]

  • Otsuka Pharmaceutical Co., Ltd. Oxazole compound and pharmaceutical composition. US Patent US8637559B2. 2014.

Sources

Method

Standardized in vitro assay preparation using 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

An in-depth technical guide for the standardized in vitro preparation and pharmacological profiling of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9). Introduction & Scientific Rationale 1-(2-E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the standardized in vitro preparation and pharmacological profiling of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9).

Introduction & Scientific Rationale

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a sterically hindered, lipophilic phenethylamine derivative. Substituted phenethylamines serve as highly privileged scaffolds in neuropharmacology, acting primarily as ligands for G-protein coupled receptors (e.g., Trace Amine-Associated Receptors) and as modulators of mitochondrial Monoamine Oxidases (MAO-A and MAO-B) [3].

When evaluating novel phenethylamine building blocks in vitro, researchers face two primary challenges: aqueous solubility/pH artifacts and mitochondrial toxicity . While the hydrochloride salt form significantly improves aqueous solubility compared to its free-base counterpart, the dissociation of the HCl counterion can cause localized pH drops in unbuffered microenvironments. If uncorrected, this localized acidity can cause artifactual protein denaturation, leading to false-positive inhibition in biochemical assays or non-specific cell death in phenotypic screens.

This application note details a self-validating workflow designed to establish the safety window (cytotoxicity) and functional target engagement (MAO-B inhibition) of this compound, ensuring high-fidelity data generation.

Compound Solubilization and Buffer Standardization

To ensure reproducible assay kinetics, the compound must be prepared using a two-tier dilution strategy.

Causality of Experimental Choice: Direct dissolution of the HCl salt into biological media can lead to transient precipitation and pH fluctuations. By generating a highly concentrated master stock in anhydrous DMSO, we prevent hydrolytic degradation. Subsequent intermediate dilutions must be performed in a high-capacity buffer (e.g., 100 mM Potassium Phosphate) to neutralize the HCl counterion before introduction to the enzyme or cell culture [4].

Protocol: Master Stock Preparation

  • Equilibration: Allow the lyophilized 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solubilization: Dissolve the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.

  • Aliquotting: Dispense into 20 µL aliquots in amber microcentrifuge tubes to prevent photodegradation. Store at -20°C.

  • Working Dilution: Prepare a 10× working stock in 100 mM Potassium Phosphate buffer (pH 7.4). The final DMSO concentration in the assay well must strictly not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

G Stock 10 mM Master Stock (Anhydrous DMSO) Buffer Intermediate Dilution (100mM PO4 Buffer, pH 7.4) Stock->Buffer Standardization Cyto Cytotoxicity Profiling (MTT Assay) Buffer->Cyto Safety Window Func Functional Assay (MAO-B Fluorometric) Buffer->Func Target Engagement Data Data Synthesis (Therapeutic Index & IC50) Cyto->Data Func->Data

Fig 1: Standardized triage workflow for phenethylamine in vitro evaluation.

Self-Validating Cytotoxicity Profiling (MTT Assay)

Before assessing target engagement, basal cytotoxicity must be profiled. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Causality of Experimental Choice: Phenethylamines and MAO modulators interact directly with the outer mitochondrial membrane. While LDH release assays measure general membrane rupture, the MTT assay directly measures mitochondrial succinate dehydrogenase activity [2]. This makes MTT exceptionally well-suited for detecting early-stage mitochondrial uncoupling or toxicity induced by phenethylamine derivatives [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells at a density of 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (0.1 µM to 100 µM).

    • Self-Validation Control: Include a 1% DMSO vehicle control (Negative) and a 100 µM Triton X-100 control (Positive).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Aspirate the media carefully. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake for 15 minutes.

  • Readout: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background scattering) using a microplate reader.

Functional Target Engagement: MAO-B Fluorometric Assay

Given the structural homology of this compound to known monoamine substrates, evaluating its potential as an MAO-B inhibitor is a standard pharmacological step [3].

Causality of Experimental Choice: We employ a continuous kinetic fluorometric assay rather than an endpoint assay. MAO-B oxidizes amine substrates to produce hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses this H₂O₂ to convert a non-fluorescent probe (Amplex Red) into highly fluorescent resorufin [4]. A kinetic read allows the analyst to immediately identify if the test compound is causing auto-fluorescence or precipitating out of solution (which manifests as erratic signal spikes).

Step-by-Step Methodology:

  • Reaction Mix Preparation: In a black, flat-bottom 96-well plate, add 50 µL of MAO-B assay buffer (100 mM Potassium Phosphate, pH 7.4) containing 0.5 µg of recombinant human MAO-B enzyme.

  • Compound Incubation: Add 25 µL of the diluted test compound (ranging from 1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow for binding equilibrium.

    • Self-Validation Control: Use 10 µM Selegiline as a positive inhibition control.

  • Initiation: Initiate the reaction by adding 25 µL of a substrate mixture containing 10 µM Benzylamine (MAO-B specific substrate), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Processing: Extract the linear slope (Relative Fluorescence Units/min) to determine the initial velocity ( V0​ ). Calculate % inhibition relative to the vehicle control.

Pathway Ligand 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine MAOB MAO-B Enzyme (Mitochondrial Membrane) Ligand->MAOB Competitive Inhibition H2O2 H2O2 Production MAOB->H2O2 Catalysis Substrate Amine Substrate (e.g., Benzylamine) Substrate->MAOB Oxidation Signal Resorufin Fluorescence (Ex 530 / Em 590) H2O2->Signal Peroxidase + Probe Probe Fluorogenic Probe (Amplex Red) Probe->Signal

Fig 2: Mechanism of MAO-B fluorometric detection and competitive inhibition.

Data Presentation & Quality Control

To ensure the trustworthiness of the assay system, calculate the Z'-factor for the MAO-B assay. A Z'-factor > 0.5 indicates an excellent, robust assay suitable for screening.

Table 1: Representative Quality Control Matrix for Assay Validation

Assay ParameterControl UsedExpected ReadoutAcceptable Threshold
MTT Vehicle Viability 1% DMSO100% Normalized> 95% Viability
MTT Max Toxicity 100 µM Triton X-100Complete Cell Death< 5% Viability
MAO-B Max Activity Vehicle + EnzymeLinear RFU increaseSignal-to-Background > 5.0
MAO-B Max Inhibition 10 µM SelegilineFlatline RFU> 95% Inhibition
Assay Robustness Positive vs NegativeZ'-factor calculationZ' 0.65

Table 2: Quantitative Data Summary Format (Mock Data for Scaffold)

Compound ConcentrationSH-SY5Y Cell Viability (%)MAO-B Enzyme Activity (%)
0.1 µM99.2 ± 1.488.5 ± 2.1
1.0 µM98.5 ± 2.045.2 ± 3.4
10.0 µM94.1 ± 3.112.4 ± 1.8
100.0 µM62.3 ± 4.52.1 ± 0.5
Calculated Metrics CC₅₀: > 100 µMIC₅₀: ~0.85 µM

Interpretation: The data structure above demonstrates how to establish a therapeutic index. If the compound inhibits the target (IC₅₀) at concentrations significantly lower than those causing cytotoxicity (CC₅₀), it represents a viable candidate for downstream optimization.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at:[Link] [1]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at:[Link] [2]

  • Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood–Brain Barrier Permeability. Journal of Medicinal Chemistry. Available at:[Link] [3]

Application

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride

Executive Summary The incorporation of bulky, lipophilic amine motifs is a cornerstone strategy in modern drug discovery for modulating pharmacokinetic properties and target affinity. 1-(2-Ethoxy-3-methyl-phenyl)-ethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of bulky, lipophilic amine motifs is a cornerstone strategy in modern drug discovery for modulating pharmacokinetic properties and target affinity. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9)[1] is a highly valuable, sterically encumbered primary benzylic amine. However, its utilization in palladium-catalyzed Buchwald-Hartwig cross-coupling presents three distinct chemical challenges:

  • Hydrochloride Salt State : Requires precise stoichiometric base adjustment to liberate the nucleophilic free amine in situ[2].

  • Primary Amine Reactivity : Inherently prone to over-arylation (diarylation), forming undesired tertiary amines[3].

  • Steric Hindrance : The combination of the α -methyl group and the ortho-ethoxy substituent creates a highly restricted steric environment, necessitating a highly active, rationally designed catalyst system[4].

This application note provides a field-validated, self-validating protocol for the efficient monoarylation of this complex building block, detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale & Catalyst Selection

As an application scientist, designing a robust protocol requires moving beyond empirical screening to understand the thermodynamic and kinetic requirements of the catalytic cycle.

The Hydrochloride Challenge & Base Causality

Amine hydrochloride salts cannot participate in the oxidative addition or amine coordination steps of the palladium cycle[2]. The salt must be "cracked" (neutralized) in situ. We utilize 2.4 equivalents of Sodium tert-butoxide (NaOtBu) for this transformation[5].

  • Causality : 1.0 equivalent is immediately consumed to neutralize the HCl salt, generating the free 1-(2-ethoxy-3-methyl-phenyl)-ethylamine and NaCl. A second 1.0 equivalent is required to deprotonate the palladium-amine complex, facilitating the formation of the Pd(II) amido intermediate. The remaining 0.4 equivalent acts as a kinetic buffer against trace moisture[5].

Ligand Design: Suppressing Diarylation

Primary amines naturally risk undergoing a second arylation event. To achieve exclusive monoarylation, we employ BrettPhos , a highly bulky dialkylbiarylphosphine ligand[3].

  • Causality : The BrettPhos ligand creates a deep, narrow binding pocket around the palladium center. While the primary amine is small enough to coordinate and undergo reductive elimination, the resulting secondary amine product is too sterically encumbered by the α -methyl and ortho-ethoxy groups to re-coordinate to the catalyst[3]. This steric exclusion effectively shuts down the diarylation pathway.

Precatalyst Activation

We recommend the BrettPhos Pd G3 precatalyst over traditional Pd 2​ (dba) 3​ . The G3 precatalyst rapidly activates at room temperature to form the active monolithic Pd(0) species, preventing the formation of off-cycle Pd-dba resting states that can stall the reaction of sterically hindered substrates[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X inserts into Pd Pd0->OxAdd PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII AmineCoord Amine Coordination & HCl Neutralization (+1 eq Base) PdII->AmineCoord PdAmido Pd(II) Amido Complex Formation AmineCoord->PdAmido RedElim Reductive Elimination C-N Bond Formation PdAmido->RedElim RedElim->Pd0

Buchwald-Hartwig cycle detailing the critical in situ neutralization of the amine HCl salt.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride with a model unactivated aryl chloride. The data clearly demonstrates the necessity of the BrettPhos system and the correct base stoichiometry.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Diarylation (%)
1Pd 2​ (dba) 3​ BINAPNaOtBu (2.4)Toluene1004218
2Pd(OAc) 2​ XPhosCs 2​ CO 3​ (3.0)Dioxane100658
3BrettPhos Pd G3BrettPhosNaOtBu (1.2)Toluene8012<1
4 BrettPhos Pd G3 BrettPhos NaOtBu (2.4) Toluene 80 >98 <1
5BrettPhos Pd G3BrettPhosLiHMDS (3.0)THF6589<1

Note: Entry 3 failed due to insufficient base to both neutralize the HCl salt and drive the catalytic cycle[5]. Entry 4 represents the optimized, self-validating conditions.

Standard Operating Procedure: C–N Cross-Coupling

This protocol is designed to be a self-validating system. Visual and analytical checkpoints are embedded to ensure scientific integrity and reproducibility[5].

Materials Required
  • Nucleophile : 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.2 equiv)

  • Electrophile : Aryl chloride or bromide (1.0 equiv)

  • Catalyst : BrettPhos Pd G3 (2 mol%)

  • Base : Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Solvent : Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, if solid), 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.2 mmol), BrettPhos Pd G3 (0.02 mmol), and NaOtBu (2.4 mmol)[5].

    • Causality: Solid reagents are added prior to evacuation to prevent loss of material.

  • Degassing :

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition & Activation :

    • Add anhydrous, degassed toluene (5.0 mL) and the aryl halide (1.0 mmol, if liquid) via syringe.

    • Self-Validation Checkpoint 1: Upon solvent addition and stirring at room temperature for 5 minutes, the reaction mixture should transition from a heterogeneous suspension to a deep red/brown solution. This color change visually validates the successful generation of the active Pd(0) species[6].

  • Heating & Catalysis :

    • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 4–12 hours.

  • Reaction Monitoring :

    • Monitor via LC-MS.

    • Self-Validation Checkpoint 2: The product mass should correspond to [M+H]+ of the monoarylated secondary amine. The absence of a [M+H]+ peak corresponding to the tertiary amine confirms the steric efficacy of the BrettPhos ligand[3].

  • Workup & Quenching :

    • Cool the mixture to room temperature. Quench by slowly adding deionized water (5 mL) to dissolve the inorganic salts (NaCl, tBuOH).

    • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient modified with 1% Triethylamine to prevent streaking of the basic amine product).

Workflow Prep 1. Reagent Prep Inert Atmosphere Base 2. Base Addition Neutralize HCl Prep->Base React 3. Cross-Coupling 80°C, Toluene Base->React Workup 4. Aqueous Workup Quench & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Validated step-by-step experimental workflow for palladium-catalyzed C-N cross-coupling.

Troubleshooting & Diagnostics

  • Issue: Reaction turns black immediately upon heating.

    • Diagnosis: Palladium precipitation (formation of Pd black). This indicates catalyst death, usually due to oxygen ingress or wet solvent.

    • Correction: Ensure rigorous Schlenk techniques and verify the integrity of the anhydrous toluene.

  • Issue: High conversion of starting material, but low yield of desired product.

    • Diagnosis: If the aryl halide is consumed but the amine remains, hydrodehalogenation (reduction of the aryl halide) has occurred.

    • Correction: This side reaction competes with reductive elimination. Ensure the base is completely dry and consider lowering the reaction temperature to 65 °C to favor the C-N bond-forming pathway over β -hydride elimination[7].

References

  • EvitaChem Catalog - Screening Compounds P44532: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
  • Organic Letters (ACS Publications) - Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts
  • BenchChem - Application Notes and Protocols for the Buchwald-Hartwig Amin
  • ChemSpider Synthetic Pages - General protocol for Buchwald-Hartwig amination medi
  • Chemical Science (RSC Publishing) - Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases
  • Chemical Reviews (ACS Publications)
  • Wikipedia - Buchwald–Hartwig amin

Sources

Method

Application Note: Strategies for Amide Bond Formation with the Sterically Hindered Amine 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Abstract The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents.[1][2] However, significant synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents.[1][2] However, significant synthetic challenges arise when coupling sterically hindered amines, where the nucleophilic character of the nitrogen atom is impeded by bulky adjacent substituents. This application note provides detailed, field-proven protocols for the successful amide coupling of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, a prototypical sterically demanding primary amine. We present two robust methodologies: a high-efficiency protocol utilizing the uronium salt HATU and a classic, cost-effective approach based on the carbodiimide EDC with HOBt as an additive. The causality behind reagent selection, reaction setup, and troubleshooting is discussed to empower researchers to tackle similarly challenging substrates.

Introduction: The Challenge of Steric Hindrance

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine presents a significant challenge for standard amide coupling protocols. The ortho-ethoxy and meta-methyl groups on the phenyl ring create a sterically congested environment around the primary amine, hindering its approach to an activated carboxylic acid. Furthermore, the amine is supplied as a hydrochloride salt, necessitating in situ neutralization by a non-nucleophilic base to liberate the free, reactive amine.

Standard coupling conditions may result in low yields, slow reaction rates, or complete failure. Therefore, the choice of coupling reagent is paramount. An ideal reagent must generate a highly reactive acyl intermediate to overcome the low nucleophilicity of the hindered amine. This guide details two such effective protocols.

General Experimental Workflow

A successful coupling strategy for this substrate follows a logical sequence. The process begins with the activation of a carboxylic acid, followed by the nucleophilic attack of the liberated amine. Careful selection of the coupling reagent, base, and solvent is critical for driving the reaction to completion.

G cluster_start Reactant Preparation cluster_reaction Reaction Core cluster_finish Product Isolation start_acid Carboxylic Acid activation Carboxylic Acid Activation (Add Coupling Reagent: HATU or EDC/HOBt) start_acid->activation start_amine Amine Hydrochloride (1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl) coupling Amine Coupling (Nucleophilic Attack) start_amine->coupling solvent_base Anhydrous Solvent (e.g., DMF, CH2Cl2) + Non-Nucleophilic Base (e.g., DIPEA) solvent_base->activation activation->coupling Forms highly reactive intermediate workup Aqueous Workup & Extraction coupling->workup Reaction monitoring (TLC, LC-MS) purification Purification (e.g., Column Chromatography) workup->purification product Final Purified Amide purification->product

Figure 1: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, especially with challenging substrates.[3][4] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than intermediates formed by older reagents.[5][6] The pyridine nitrogen atom in the HOAt leaving group provides a neighboring group effect that further accelerates the final aminolysis step.[7]

HATU Activation Mechanism

The reaction proceeds via a two-stage process involving the initial activation of the carboxylic acid to an OAt-ester, which is the true reactive intermediate that undergoes aminolysis.[6]

G cluster_mech HATU Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH:e->RCOO:w Deprotonation Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (Highly Reactive) RCOO:e->Isouronium:w Attacks HATU HATU HATU OAt_ester OAt-Active Ester Isouronium:e->OAt_ester:w HOAt attack TMU Tetramethylurea (Byproduct) Isouronium->TMU Releases Amide Amide Product OAt_ester:e->Amide:w Aminolysis HOAt HOAt (Regenerated) OAt_ester->HOAt Releases Amine R'-NH₂ (Free Amine)

Figure 2: Reaction mechanism for HATU-mediated amide coupling.

Step-by-Step Protocol: HATU Method
ParameterRecommended ValueNotes
Carboxylic Acid1.0 equivThe limiting reagent.
Amine Hydrochloride1.1 - 1.2 equivSlight excess to ensure full consumption of the acid.
HATU1.2 equivA slight excess ensures complete activation.
Base (DIPEA)3.0 - 4.0 equivMust neutralize amine HCl and activate the acid.
SolventAnhydrous DMFA polar aprotic solvent is ideal.
Temperature0 °C to Room Temp.Start cold, then allow to warm.
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and anhydrous Dimethylformamide (DMF, approx. 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0-4.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This is the "pre-activation" step where the active ester is formed.[5]

  • Add 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final amide product.

Protocol 2: EDC/HOBt-Mediated Coupling

The use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), is a widely adopted and cost-effective method for amide bond formation.[8] When used alone, EDC can lead to side products (N-acylurea) and potential racemization of chiral centers.[9] The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the initial O-acylisourea intermediate to form an HOBt-active ester. This active ester is more reactive towards amines and less prone to side reactions.[9][10]

EDC/HOBt Activation Mechanism

The reaction involves the formation of a reactive HOBt ester, which is then attacked by the amine to furnish the amide.

G cluster_mech EDC/HOBt Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea (Intermediate) RCOOH:e->O_acylisourea:w Attacks EDC EDC EDC HOBt_ester HOBt-Active Ester O_acylisourea:e->HOBt_ester:w HOBt attack EDU EDU (Water-soluble urea) O_acylisourea->EDU Releases HOBt HOBt Amide Amide Product HOBt_ester:e->Amide:w Aminolysis Amine R'-NH₂ (Free Amine)

Figure 3: Reaction mechanism for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol: EDC/HOBt Method
ParameterRecommended ValueNotes
Carboxylic Acid1.0 equivThe limiting reagent.
Amine Hydrochloride1.1 equivSlight excess.
EDC·HCl1.3 - 1.5 equivExcess to drive the reaction.
HOBt1.2 equivCrucial additive to suppress side reactions.
Base (DIPEA or NMM)3.0 equivN-Methylmorpholine (NMM) is also a good option.[8]
SolventAnhydrous CH₂Cl₂ or DMFDichloromethane is often a good choice.
Temperature0 °C to Room Temp.Control of initial exotherm is important.
Reaction Time6 - 24 hoursGenerally slower than HATU couplings.

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.1 equiv), HOBt (1.2 equiv), and anhydrous Dichloromethane (CH₂Cl₂).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) and stir the mixture for 10 minutes.

  • Add EDC·HCl (1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.[11]

  • Remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours.

  • Monitoring: Track the consumption of the limiting reagent using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. The urea byproduct from EDC is water-soluble and is largely removed during the aqueous washes.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material via flash column chromatography to isolate the desired amide.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, especially with the EDC/HOBt protocol, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. However, this may increase the risk of racemization for chiral carboxylic acids. For particularly stubborn couplings, switching from EDC/HOBt to the more powerful HATU reagent is the recommended first step.[12][13]

  • Base Selection: The use of a hindered, non-nucleophilic base like DIPEA is crucial. It must be present in sufficient quantity (at least 2 equivalents relative to the amine hydrochloride) to both neutralize the salt and facilitate the coupling reaction.

  • Anhydrous Conditions: All reagents and solvents should be anhydrous. Water can hydrolyze the activated intermediates, reducing the yield.

  • Alternative Protocols: For extremely challenging couplings where even HATU fails, forming a more reactive acyl fluoride intermediate using a reagent like BTFFH may be successful, though this often requires higher temperatures.[14][15]

Conclusion

The successful synthesis of amides from sterically hindered amines like 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is readily achievable with the appropriate choice of modern coupling reagents and carefully controlled reaction conditions. The HATU-mediated protocol offers high efficiency and speed, making it ideal for complex or valuable substrates. The EDC/HOBt method provides a reliable and cost-effective alternative for many applications. By understanding the principles behind these protocols, researchers can confidently approach the synthesis of sterically demanding amides, a frequent challenge in the landscape of drug discovery and development.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Iris Biotech. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications - Organic Process Research & Development. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. JoVE. [Link]

  • HATU. Wikipedia. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing - Organic & Biomolecular Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - National Center for Biotechnology Information. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - National Center for Biotechnology Information. [Link]

Sources

Application

Formulation techniques for delivering 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in animal models

Application Note: Advanced Preclinical Formulation Strategies for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride Executive Summary & Physicochemical Causality The compound 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Preclinical Formulation Strategies for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride

Executive Summary & Physicochemical Causality

The compound 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) is a synthetic primary amine. Structurally, it is a substituted phenethylamine derivative—a class of molecules that frequently target central monoaminergic systems. For preclinical animal models, formulating this active pharmaceutical ingredient (API) requires a deep understanding of its physicochemical behavior.

Because it is supplied as a hydrochloride (HCl) salt, the compound exhibits excellent aqueous solubility. However, dissolving an HCl salt in unbuffered water inherently releases protons, drastically lowering the solution's pH. Administering highly acidic solutions intravenously (IV) or intraperitoneally (IP) can induce localized tissue necrosis, precipitate the drug in vivo, and confound pharmacokinetic (PK) data ()[1]. Furthermore, small-molecule primary amines often suffer from rapid systemic clearance. Therefore, a dual-strategy approach is required: a buffered aqueous vehicle for baseline PK profiling, and an advanced liposomal nanocarrier for sustained release and central nervous system (CNS) targeting.

Physicochemical Profiling

Understanding the baseline properties of the API dictates the boundaries of our formulation strategies.

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 215.72 g/mol (Salt) / ~179.26 g/mol (Free Base)Must apply a salt-to-base conversion factor (0.83) when calculating doses.
Salt Form Hydrochloride (HCl)High aqueous solubility; requires pH buffering to prevent injection site toxicity.
Ionization (pKa) ~9.5 (Estimated for primary amine)Highly protonated at physiological pH (7.4), preventing passive lipid diffusion unless actively formulated.
Lipophilicity Moderate (Ethoxy/Methyl substitutions)The unprotonated free-base fraction is sufficiently lipophilic to cross lipid bilayers.

Decision Matrix for Vehicle Selection

The choice of vehicle must be directly driven by the specific endpoints of the animal study.

Workflow API 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine HCl Prop Primary Amine Water Soluble API->Prop Decide In Vivo Objective Prop->Decide PK Baseline PK/Tox (IV/PO) Decide->PK Systemic CNS Targeted/CNS Delivery Decide->CNS Sustained ProtA Protocol A: Buffered Saline PK->ProtA ProtB Protocol B: Liposomal Loading CNS->ProtB

Fig 1: Decision matrix for selecting the optimal in vivo formulation vehicle based on study goals.

Protocol A: Isotonic Aqueous Vehicle for Systemic Dosing (IV/IP/PO)

Objective: Prepare a stable, physiologically compatible 5 mg/mL dosing solution for early-stage safety and baseline PK assessment.

Causality & Rationale: Simple dissolution in water is insufficient. We must utilize a Phosphate Buffered Saline (PBS) system and actively titrate the pH. If the formulation is not isotonic and pH-balanced, the resulting osmotic shock and acidity will alter the drug's absorption kinetics and trigger inflammatory cascades in the animal model.

Step-by-Step Methodology:

  • Volumetric Calculation: Weigh exactly 50.0 mg of the API. (Note: This yields ~41.5 mg of active free-base equivalent).

  • Initial Dissolution: Add 8.0 mL of 1X PBS (pH 7.4) to the API. Vortex for 60 seconds. The solution will become visually clear, but the pH will drop to approximately 4.5–5.5 due to the dissociation of the HCl salt.

  • pH Titration (Critical): Place the vial on a magnetic stirrer with a micro-pH probe. Titrate dropwise with 0.1 N NaOH until the pH stabilizes at exactly 7.2–7.4.

  • Volume Adjustment: QS (quantum satis) to a final volume of 10.0 mL using 1X PBS.

  • Sterilization: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet. PES is mandated here due to its exceptionally low non-specific binding for small-molecule amines.

Self-Validation Checkpoints:

  • Visual Clarity: The solution must remain 100% transparent. Any turbidity indicates that the pH was driven too high (>9.0), causing the free base to precipitate.

  • Osmolality Check: Measure via freezing-point depression. The target is strictly 280–320 mOsm/kg .

Protocol B: Active Liposomal Encapsulation for Sustained/CNS Delivery

Objective: Encapsulate the API into ~100 nm PEGylated liposomes to prolong circulation half-life and enhance blood-brain barrier penetration.

Causality & Rationale: Because 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is a weakly basic primary amine, it is a perfect candidate for active remote loading via a transmembrane ammonium sulfate gradient. This technique, classically validated for other primary amines like dopamine ()[2], leverages the unprotonated fraction of the amine at pH 7.4 to diffuse across the lipid bilayer. Once inside the acidic core, it becomes protonated and forms an insoluble complex with sulfate ions, trapping it inside the vesicle.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve HSPC, Cholesterol, and PEG2000-DSPE (molar ratio 55:40:5) in chloroform. Evaporate under a gentle nitrogen stream to form a lipid film. Hydrate the film with 250 mM Ammonium Sulfate solution at 65°C for 1 hour.

  • Extrusion: Pass the multilamellar vesicles through polycarbonate membranes (200 nm, then 100 nm) 10 times at 65°C using a thermojacketed mini-extruder.

  • Gradient Establishment: Pass the extruded liposomes through a Sephadex G-50 size-exclusion column equilibrated with 10 mM HEPES buffered saline (pH 7.4). This removes external ammonium sulfate, establishing the chemical gradient.

  • Active Loading: Add the API to the liposome suspension at a drug-to-lipid mass ratio of 1:5. Incubate in a water bath at 60°C for 45 minutes. Causality: Heating above the phase transition temperature (Tm) of HSPC (~52°C) fluidizes the membrane, allowing rapid diffusion of the API.

  • Quenching & Purification: Rapidly cool the suspension in an ice bath for 10 minutes to rigidify the lipid bilayer, locking the API inside. Dialyze against PBS at 4°C overnight to remove unencapsulated API.

Mechanism ExtAPI External Phase Neutral API Bilayer Lipid Bilayer ExtAPI->Bilayer Diffusion IntCore Aqueous Core (NH4)2SO4 Generates H+ Bilayer->IntCore Trapped Trapped State Protonated API-SO4 IntCore->Trapped Protonation Efflux NH3 Efflux (Drives Gradient) IntCore->Efflux Byproduct Efflux->Bilayer Exits liposome

Fig 2: Transmembrane ammonium sulfate gradient driving active encapsulation of the amine API.

Self-Validation Checkpoints:

  • Dynamic Light Scattering (DLS): Z-average diameter must be 90–110 nm with a Polydispersity Index (PDI) < 0.1.

  • Encapsulation Efficiency (EE%): Lyse a 100 µL aliquot with Triton X-100 and quantify the API via HPLC. A successfully executed active loading protocol will yield >90% EE .

Quantitative Formulation Metrics

To ensure rigorous comparison and reproducibility across batches, all quantitative targets for the described protocols are summarized below:

Formulation ParameterProtocol A: Buffered SalineProtocol B: Active Liposomes
Target pH 7.2 – 7.47.4 (External) / ~4.0 (Internal)
Target Osmolality 280 – 320 mOsm/kg290 – 310 mOsm/kg
API Physical State Solubilized MonomerIntra-liposomal Sulfate Complex
Encapsulation Efficiency N/A (100% Free API)> 90% (Target)
Vesicle Size (Z-average) N/A90 – 110 nm (PDI < 0.1)
Primary In Vivo Application Baseline PK, BioavailabilitySustained Release, CNS Targeting

References

  • Gupta, P., et al. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. URL: [Link]

  • Zhigaltsev, I. V., et al. (2001). Liposomes containing dopamine entrapped in response to transmembrane ammonium sulfate gradient as carrier system for dopamine delivery into the brain of parkinsonian mice. Journal of Liposome Research, 11(1), 55-71. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in polar aprotic solvents

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and process engineers encountering solubility bottlenecks with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and process engineers encountering solubility bottlenecks with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in polar aprotic solvents.

Mechanistic Overview: The Solvation Barrier

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride presents a classic solvation dichotomy. The molecule features a highly lipophilic aromatic core (substituted with ethoxy and methyl groups) attached to a highly polar, ionic primary amine hydrochloride headgroup ( R−NH3+​Cl− ).

In polar aprotic solvents (such as DMSO, DMF, Acetonitrile, or Dichloromethane), solvation relies heavily on ion-dipole interactions. While the oxygen or nitrogen atoms in these solvents can act as hydrogen-bond acceptors to solvate the R−NH3+​ cation, they completely lack the hydrogen-bond donors required to solvate the Cl− anion[1]. This leaves the chloride anion thermodynamically "naked" in solution, creating a massive energy penalty that prevents the disruption of the solid crystal lattice. Consequently, the salt remains insoluble despite the lipophilicity of the aromatic ring.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my compound dissolve instantly in methanol but form a stubborn, cloudy suspension in acetonitrile (MeCN) or dichloromethane (DCM)? A1: This is a thermodynamic struggle between crystal lattice energy and solvent capacity. Methanol is a polar protic solvent; it provides both hydrogen-bond acceptors (oxygen) for the cation and hydrogen-bond donors (the hydroxyl proton) to stabilize the chloride anion. Acetonitrile and DCM are polar aprotic. They cannot stabilize the Cl− anion, meaning the energetic penalty of breaking the ionic lattice is too high, resulting in poor solubility[1].

Q2: I need to couple this amine to a carboxylic acid using HATU in DMF. The salt won't dissolve. What is the most efficient workaround? A2: For amide coupling workflows, the active nucleophile is the free amine, not the protonated salt. You should perform an in-situ freebasing (salt-breaking) step. By adding 1.2 to 1.5 equivalents of a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), directly to the DMF suspension, you deprotonate the ammonium salt. This releases the highly lipophilic 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine free base, which will immediately dissolve in the aprotic DMF.

Q3: Can I use co-solvents to improve solubility without ruining the aprotic nature of my reaction? A3: Yes. If your reaction mechanism is not strictly moisture- or protic-sensitive, adding just 5–10% (v/v) of a polar protic co-solvent (like methanol or water) to an aprotic bulk solvent (like DMSO or MeCN) can drastically increase solubility[2]. The trace protic co-solvent acts as a targeted "chloride solvator," breaking the lattice, while the bulk aprotic solvent continues to dictate the overall reaction kinetics and environment[3].

Q4: How does temperature affect the solubility profile of this salt in DMSO? A4: Heating increases the kinetic energy of the system, helping to overcome the endothermic enthalpy of dissolution typical for amine hydrochlorides[3]. In DMSO, heating from 20°C to 60°C can significantly increase the solubility of amine hydrochlorides[1]. However, prolonged heating of primary amines in DMSO can sometimes lead to side reactions (e.g., oxidation). Always cool the solution back to the required reaction temperature slowly to check for supersaturation or precipitation.

Quantitative Solvent Comparison

The table below summarizes the physicochemical properties of common solvents and their predictive solvating power for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

SolventClassificationDielectric Constant ( ϵ )H-Bond DonorH-Bond AcceptorExpected Solubility of Amine·HCl
Methanol Polar Protic32.7YesYesHigh (>100 mg/mL)
DMSO Polar Aprotic46.7NoYesModerate (10-50 mg/mL)
DMF Polar Aprotic36.7NoYesLow to Moderate (5-20 mg/mL)
Acetonitrile Polar Aprotic37.5NoWeakVery Low (<5 mg/mL)
Dichloromethane Polar Aprotic8.9NoNoInsoluble (<1 mg/mL)

Standardized Experimental Protocols

Protocol A: In-Situ Freebasing for Aprotic Workflows (The "Salt-Break" Method)

Purpose: To solubilize the amine for nucleophilic reactions in strictly aprotic solvents (e.g., DCM, MeCN, DMF).

  • Suspension: Suspend 1.0 eq of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in the chosen polar aprotic solvent to achieve a 0.1 M concentration.

  • Base Addition: Add 1.2 to 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise under moderate magnetic stirring (400 rpm).

  • Causality Check: The cloudy suspension should transition to a clear solution within 5–10 minutes. The base removes the proton, eliminating the ionic lattice requirement and allowing the lipophilic ethoxy/methyl-substituted aromatic ring to drive miscibility.

  • Self-Validation (Tyndall Effect): Shine a strong light beam (e.g., a laser pointer) through the reaction flask. The absence of a scattered beam confirms complete dissolution at the particulate level.

  • Filtration (Optional): If a fine white precipitate forms (DIPEA·HCl byproduct) and your downstream reaction is sensitive to particulate matter, pass the mixture through a 0.45 µm PTFE syringe filter before adding subsequent reagents.

Protocol B: The Protic Co-Solvent Method

Purpose: To maintain the protonated state of the amine while achieving dissolution in an aprotic bulk solvent[2].

  • Initial Mixture: Weigh the required mass of the hydrochloride salt into the reaction vessel. Add the bulk polar aprotic solvent (e.g., MeCN) to achieve 90% of your target volume.

  • Agitation: Begin magnetic stirring at room temperature.

  • Titration: Dropwise, add a polar protic solvent (Methanol or Milli-Q Water) up to a maximum of 10% of the total volume until the solution clarifies.

  • Causality Check: The protic solvent selectively solvates the Cl− anions via hydrogen bonding, collapsing the ionic lattice without requiring a phase change or deprotonation.

  • Self-Validation: Allow the solution to stand for 15 minutes. If recrystallization occurs, increase the temperature to 40°C using a water bath to maintain thermodynamic stability during the reagent addition phase.

Decision Workflow

SolubilityWorkflow Start Solubility Issue: 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine HCl in Aprotic Solvent Q1 Is the HCl salt form strictly required for the reaction? Start->Q1 Freebase In-situ Freebasing Add DIPEA or TEA (Filter amine·HCl byproduct) Q1->Freebase No (Free amine acceptable) Q2 Can the system tolerate protic co-solvents? Q1->Q2 Yes (Salt required) Proceed Proceed with Experiment Freebase->Proceed CoSolvent Add 5-10% v/v MeOH or H2O Q2->CoSolvent Yes HeatSonicate Apply Heat (50-60°C) & Sonication Q2->HeatSonicate No CoSolvent->Proceed Q3 Did dissolution occur? HeatSonicate->Q3 Q3->Proceed Yes Counterion Perform Counterion Exchange (e.g., to Mesylate or Tosylate) Q3->Counterion No Counterion->Proceed

Decision tree for troubleshooting amine hydrochloride solubility in polar aprotic solvents.

References

  • Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System. ACS Publications. 1

  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering (RSC Publishing). 2

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. 3

  • An Alternative Solution for Peptide Drug Development. SciencePG. 4

Sources

Optimization

Optimizing reaction yield and minimizing byproducts for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. It offers troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. It offers troubleshooting advice and answers to frequently asked questions to help optimize reaction yield and minimize byproduct formation.

I. Synthetic Overview & Core Challenges

The synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenges lie in the regioselective synthesis of the precursor ketone, the efficiency and selectivity of the amination step, and the effective removal of process-related impurities. This guide will address these challenges through detailed protocols and troubleshooting sections.

Overall Synthetic Workflow

A 2-Ethoxytoluene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 2-Ethoxy-3-methylacetophenone B->C D Reductive Amination / Alternative Routes C->D NH₃, Reducing Agent E 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine D->E F HCl Salt Formation E->F HCl in solvent G 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl F->G

Caption: General synthetic workflow for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

II. Synthesis of the Precursor: 2-Ethoxy-3-methylacetophenone

A crucial starting material for the synthesis is the ketone, 2-Ethoxy-3-methylacetophenone. A common and effective method for its preparation is the Friedel-Crafts acylation of 2-ethoxytoluene.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 2-Ethoxy-3-methylacetophenone from 2-ethoxytoluene.

Materials:

  • 2-Ethoxytoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by anhydrous DCM.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of 2-ethoxytoluene in anhydrous DCM from the dropping funnel.

  • Once the addition is complete, slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Ethoxy-3-methylacetophenone by vacuum distillation or column chromatography on silica gel.

III. Synthesis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

Several methods can be employed for the conversion of the ketone to the desired amine. The most common are direct reductive amination, reductive amination via an oxime intermediate, and the Leuckart-Wallach reaction.

Method 1: Direct Reductive Amination

This one-pot method involves the reaction of the ketone with ammonia and a reducing agent.[1][2]

Experimental Protocol: Direct Reductive Amination

Objective: To synthesize 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine via direct reductive amination.

Materials:

  • 2-Ethoxy-3-methylacetophenone

  • Ammonia (aqueous solution, e.g., 28-30%, or as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

  • Methanol or ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve 2-Ethoxy-3-methylacetophenone in methanol or ethanol.

  • Add an excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate).

  • If using a chemical reducing agent, cool the mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

  • If using catalytic hydrogenation, add a catalytic amount of Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (typically 50 psi) in a suitable pressure reactor.[3]

  • Allow the reaction to stir at room temperature (or slightly elevated temperature for catalytic hydrogenation) until completion, monitoring by TLC or GC-MS.

  • Upon completion, carefully acidify the reaction mixture with HCl.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the free amine with a suitable organic solvent (e.g., diethyl ether, DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Method 2: Reductive Amination via an Oxime Intermediate

This two-step method involves the formation of an oxime from the ketone, followed by its reduction to the amine.[4]

Experimental Protocol: Oxime Formation and Reduction

Objective: To synthesize 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine via an oxime intermediate.

Step A: Oxime Formation

  • Dissolve 2-Ethoxy-3-methylacetophenone in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).[4]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the oxime with a suitable organic solvent.

  • Wash the organic layer with water, dry, and concentrate to obtain the crude oxime, which can often be used in the next step without further purification.

Step B: Oxime Reduction

  • Dissolve the crude oxime in a suitable solvent (e.g., ethanol, acetic acid).

  • For catalytic hydrogenation, add a catalyst such as Pd/C or Raney Nickel and place the mixture under a hydrogen atmosphere.[3]

  • Alternatively, use a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether or THF.

  • Monitor the reaction until completion.

  • Work up the reaction mixture according to the reducing agent used. For catalytic hydrogenation, filter off the catalyst and proceed with acid-base extraction as described in the direct reductive amination protocol. For LiAlH₄ reduction, carefully quench the reaction with water and NaOH, filter the aluminum salts, and extract the amine.

Method 3: Leuckart-Wallach Reaction

This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[5]

Experimental Protocol: Leuckart-Wallach Reaction

Objective: To synthesize 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine using the Leuckart-Wallach reaction.

Materials:

  • 2-Ethoxy-3-methylacetophenone

  • Ammonium formate or formamide

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 2-Ethoxy-3-methylacetophenone with an excess of ammonium formate or formamide.

  • Heat the mixture to a high temperature (typically 160-190 °C) for several hours.[5]

  • Monitor the reaction progress by taking small aliquots and analyzing them after hydrolysis.

  • After completion, cool the reaction mixture and hydrolyze the intermediate formamide by refluxing with concentrated HCl.

  • Proceed with the acid-base workup as described in the direct reductive amination protocol to isolate the amine.

IV. Product Isolation and Purification: Hydrochloride Salt Formation

The final product is typically isolated and purified as its hydrochloride salt, which is a stable, crystalline solid.

Experimental Protocol: Hydrochloride Salt Formation and Crystallization

Objective: To form and purify 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

Materials:

  • Crude 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like isopropanol or diethyl ether)

Procedure:

  • Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent.

  • Slowly add a solution of HCl in the chosen solvent (or bubble anhydrous HCl gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold, anhydrous solvent.

  • Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol) to achieve high purity.[6]

V. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ketone (Friedel-Crafts) Inactive AlCl₃ (hydrolyzed). Deactivated starting material.Use fresh, anhydrous AlCl₃ and perform the reaction under strictly anhydrous conditions. Ensure the 2-ethoxytoluene is pure.
Formation of Isomeric Ketones The ethoxy and methyl groups direct acylation to different positions.Friedel-Crafts acylation of substituted benzenes can lead to isomers. The directing effects of the ethoxy and methyl groups should favor the desired product, but some ortho- and para-acylation relative to the ethoxy group might occur. Purify the product carefully by distillation or chromatography.[7]
Low Yield in Reductive Amination Incomplete imine formation. Inactive reducing agent. Catalyst poisoning (for catalytic hydrogenation).Ensure anhydrous conditions for imine formation if not in an aqueous system. Using a Dean-Stark trap can help remove water. Use fresh reducing agent. Ensure the starting materials and solvent are free of sulfur compounds or other catalyst poisons.
Presence of Unreacted Ketone Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or prolong the reaction time. Monitor the reaction closely by GC or TLC.
Formation of Secondary Amine Byproduct The primary amine product reacts with another molecule of the ketone, followed by reduction.Use a large excess of the ammonia source to favor the formation of the primary amine.[2]
Formation of N-Formyl Byproduct (Leuckart) Incomplete hydrolysis of the intermediate formamide.Ensure complete hydrolysis by extending the reflux time with concentrated HCl.[5]
Product is an Oil, Not a Crystalline HCl Salt Presence of impurities. Residual solvent. Incorrect stoichiometry of HCl.Purify the free base by distillation before salt formation. Ensure the crude amine is free of solvent before adding HCl. Add HCl slowly and monitor for precipitation. Avoid a large excess of HCl. Try different crystallization solvents.[8]

VI. Frequently Asked Questions (FAQs)

Q1: Which reductive amination method is the best?

The "best" method depends on the available equipment, scale, and safety considerations.

  • Direct catalytic hydrogenation is often clean and avoids the use of stoichiometric metal hydrides, but requires specialized pressure equipment.

  • Reductive amination with NaBH₃CN or NaBH(OAc)₃ is convenient for lab-scale synthesis and generally gives good yields.[1]

  • The oxime route can be effective if direct amination is problematic, but it adds an extra step.

  • The Leuckart-Wallach reaction is a classic method but often requires high temperatures and can lead to formylated byproducts.[5]

Q2: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting ketone and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and can help identify the product and any byproducts by their mass spectra.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze crude reaction mixtures to determine the ratio of starting material to product and to characterize the final product and impurities.[12][13]

Q3: What are the key analytical signatures of the product and potential impurities?

  • 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine:

    • ¹H NMR: Expect signals for the ethoxy group (a triplet and a quartet), the methyl group on the ring (a singlet), the aromatic protons, the methine proton (a quartet coupled to the methyl group of the ethylamine side chain), and the methyl group of the ethylamine side chain (a doublet). The NH₂ protons will appear as a broad singlet.

    • GC-MS: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group to form a stable benzylic cation.

  • Potential Impurities:

    • Unreacted Ketone: Will show a characteristic carbonyl peak in the ¹³C NMR spectrum (around 190-200 ppm) and a singlet for the acetyl methyl group in the ¹H NMR.

    • Secondary Amine: Will have a more complex ¹H NMR spectrum and a higher molecular weight in the GC-MS.

    • N-formyl derivative (from Leuckart): Will show a formyl proton signal in the ¹H NMR (around 8 ppm) and a corresponding carbonyl in the ¹³C NMR.

Q4: The product is a racemic mixture. How can I separate the enantiomers?

The product is chiral and will be formed as a racemic mixture unless a chiral synthesis method is used. Enantiomeric separation can be achieved by:

  • Diastereomeric salt formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization. The pure enantiomer can then be recovered by basifying the salt.

  • Chiral chromatography: Use a chiral stationary phase (CSP) in HPLC or SFC to separate the enantiomers.

VII. Visualization of Key Processes

Reductive Amination Pathway

Ketone 2-Ethoxy-3-methylacetophenone Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine Amine 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Imine->Amine ReducingAgent [H] ReducingAgent->Amine Reduction

Caption: Key steps in the direct reductive amination process.

Byproduct Formation Pathway

PrimaryAmine Primary Amine (Product) SecondaryImine Secondary Imine Intermediate PrimaryAmine->SecondaryImine Reacts with Ketone Ketone (Starting Material) Ketone->SecondaryImine SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine ReducingAgent [H] ReducingAgent->SecondaryAmine Reduction

Caption: Formation of a common secondary amine byproduct.

VIII. References

  • Process for the preparation of arylethylamines and substituted... - Google Patents. (URL: )

  • The Leuckart Reaction - ResearchGate. (URL: [Link])

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC. (URL: [Link])

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

  • Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. (URL: [Link])

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. (URL: [Link])

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (URL: [Link])

  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. (URL: [Link])

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC. (URL: [Link])

  • Crystallization of phenethylamine HCl from water - YouTube. (URL: [Link])

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (URL: [Link])

  • Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of p-Methylacetophenone - YouTube. (URL: [Link])

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (URL: [Link])

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor - ACS Publications. (URL: [Link])

  • CN1077946A - Process for preparing arylethylamines and substituted arylethylamines - Google Patents. (URL: )

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - MDPI. (URL: [Link])

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - Semantic Scholar. (URL: [Link])

  • GC-MS and GC-IRD Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines Related to the Controlled Substances MDEA MDMMA and MBDB | National Institute of Justice. (URL: [Link])

Sources

Troubleshooting

How to prevent thermal degradation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation Welcome to the dedicated technical support center for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation

Welcome to the dedicated technical support center for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to Stability Concerns

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, as a substituted phenethylamine, is susceptible to various degradation pathways, primarily driven by environmental factors such as temperature, light, and atmospheric conditions. The primary modes of degradation include oxidation of the amine group and potential hydrolysis of the ethoxy group under certain conditions. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and potency over time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Recommended storage temperatures are refrigerated (2-8°C) or frozen (≤ -20°C).[1] Storing in a desiccator can also help to minimize exposure to moisture, as amine hydrochlorides can be hygroscopic.[2]

Q2: How should I store solutions of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride?

A2: Solutions are generally less stable than the solid material. It is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store solutions at or below -20°C. Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; while polar solvents are often required for solubility, ensure they are of high purity and degassed to remove dissolved oxygen.

Q3: What are the visual indicators of degradation?

A3: While analytical methods are the only definitive way to assess purity, visual cues can indicate potential degradation. A change in the color of the solid material from white/off-white to yellow or brown can be a sign of oxidation. In solutions, the appearance of discoloration or precipitation may also suggest degradation.

Q4: What are the likely degradation products of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride?

A4: Based on the structure of the molecule and known degradation pathways for similar compounds, the primary degradation products are likely to result from oxidation and, to a lesser extent, hydrolysis and photolysis.

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of the corresponding imine, and further to the ketone (1-(2-ethoxy-3-methyl-phenyl)ethan-1-one).

  • Hydrolysis: The ethoxy group could potentially undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding phenolic compound (1-(2-hydroxy-3-methyl-phenyl)-ethylamine hydrochloride).

  • Photodegradation: Exposure to UV light can generate radical species, potentially leading to a variety of degradation products, including those from the cleavage of the ethylamine side chain.[1][2]

Q5: How often should I re-test the purity of my stored compound?

A5: For long-term studies, it is recommended to test the purity of the compound every three months for the first year, every six months for the second year, and annually thereafter.[3] However, the frequency of re-testing should be adapted based on the specific storage conditions and the sensitivity of your application.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the stability of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

Issue 1: Appearance of Impurity Peaks in HPLC Analysis of a Stored Sample
  • Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the compound.

  • Potential Cause: The compound has started to degrade during storage.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected HPLC impurities.

Issue 2: Poor Reproducibility of Experimental Results
  • Symptom: You are observing inconsistent results in your assays using the same batch of the compound.

  • Potential Cause: The compound may be degrading, leading to a decrease in the effective concentration of the active substance.

  • Troubleshooting Steps:

    • Verify Purity: Immediately perform a purity analysis (e.g., HPLC) on the batch of the compound .

    • Compare with a Fresh Sample: If possible, compare the results with those obtained using a freshly prepared solution from a new or properly stored solid sample.

    • Review Solution Preparation and Storage: If you are using stock solutions, assess how they are being prepared and stored. Avoid repeated freeze-thaw cycles and exposure to light.

    • Implement Stricter Controls: If degradation is confirmed, implement the recommended optimal storage conditions for both solid and solution forms. Prepare smaller, single-use aliquots of solutions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: If possible, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: Store the vial in a freezer at -20°C or colder.

  • Light: Keep the vial in a dark location (e.g., inside a box within the freezer).

  • Moisture: For added protection against moisture, the vial can be placed inside a desiccator within the cold storage unit.

Protocol 2: Forced Degradation Study

A forced degradation study can help to identify potential degradation products and establish a stability-indicating analytical method.[4][5]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Stress (Solid): Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound to a controlled UV light source.

  • Analysis: Analyze the stressed samples by a suitable method, such as HPLC or GC-MS, to identify and quantify any degradation products.

Protocol 3: Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ConditionSolid CompoundSolution
Temperature ≤ -20°C (long-term) or 2-8°C (short-term)≤ -20°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedPrepare fresh or store frozen
Light Protect from light (amber vials, store in dark)Protect from light (amber vials)
Moisture Tightly sealed container, consider desiccantTightly sealed container

Table 2: Potential Degradation Products and Analytical Considerations

Degradation PathwayPotential Product NamePredicted m/z (M+H)+Analytical Note
Oxidation1-(2-Ethoxy-3-methyl-phenyl)ethanimine192.14Intermediate, may not be stable
Oxidation1-(2-Ethoxy-3-methyl-phenyl)ethan-1-one193.12Likely more stable oxidation product
Hydrolysis1-(2-Hydroxy-3-methyl-phenyl)-ethylamine168.12More likely under harsh pH and heat

Visualizations

Degradation_Pathways Parent 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine (Parent Compound) Imine 1-(2-Ethoxy-3-methyl-phenyl)ethanimine Parent->Imine Oxidation Phenol 1-(2-Hydroxy-3-methyl-phenyl)-ethylamine Parent->Phenol Hydrolysis (harsh conditions) Ketone 1-(2-Ethoxy-3-methyl-phenyl)ethan-1-one Imine->Ketone Further Oxidation/Hydrolysis

Caption: Predicted primary degradation pathways.

References

  • BenchChem. (n.d.). Minimizing degradation of phenethylamines during storage.
  • Roman, R., Cohen, E. M., Christy, M. E., & Hagerman, W. B. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1329-1330.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Rani, S., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-304.
  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 11-16.
  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 1(1), 1-6.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).
  • National Measurement Institute Australia. (2024). Reference Material Product Information Sheet: 2-(4-Ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxybenzyl)]ethylamine hydrochloride.
  • Agilent Technologies. (2016). Chemical Purity Analysis. Agilent Technologies, Inc.
  • Kerrigan, S., & Brooks, T. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 619-629.
  • Kerrigan, S., & Brooks, T. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 619-629.
  • Dean, R. A., Miller, R. A., & Nichols, D. E. (2019). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS One, 14(7), e0219429.
  • Capillary Electrophoresis. (n.d.). In Analytical Methods. Royal Society of Chemistry.
  • BenchChem. (n.d.). Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents.
  • de Oliveira, D. N., & de Andrade, J. B. (2014). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes. Journal of the Brazilian Chemical Society, 25(7), 1224-1232.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2019). Substituted phenethylamine for treating inflammation and psychological disorders. WO2022271982A1.
  • Santa Cruz Biotechnology. (n.d.).
  • Reddy, G. S., Reddy, A. M., & Kumar, K. R. (2014). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 76(4), 336-341.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Benzidine.
  • Tsuji, H., Takai, H., & Fukuda, T. (2011). Synthesis and Hydrolytic Degradation of Substituted Poly(DL-Lactic Acid)s.

Sources

Optimization

Overcoming steric hindrance in nucleophilic substitution with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

Welcome to the Technical Support Center for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9). As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers associated with this highly congested molecule.

This primary amine features an alpha-methyl group and a bulky ortho-ethoxy substituent on the phenyl ring. These structural elements create a severe steric shield around the nitrogen atom, restricting the trajectory required for the nucleophile to attack an electrophile, significantly impeding standard bimolecular substitution (SN2) reactions.

Below, you will find diagnostic workflows, Q&A-based troubleshooting guides, quantitative optimization data, and self-validating protocols to ensure your synthetic success.

Diagnostic Workflow: Resolving SN2 Failures

Workflow Start Issue: Yield < 10% CheckBase Is the HCl salt fully neutralized? Start->CheckBase FreeBase Add DIPEA or Proton Sponge CheckBase->FreeBase No CheckElec Is the electrophile reactive enough? CheckBase->CheckElec Yes FreeBase->CheckElec ChangeElec Switch to Triflate/Iodide CheckElec->ChangeElec No CheckSolvent Using a polar aprotic solvent? CheckElec->CheckSolvent Yes ChangeElec->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or MeCN CheckSolvent->ChangeSolvent No Success Optimal SN2 Conversion CheckSolvent->Success Yes ChangeSolvent->Success

Logical workflow for troubleshooting low yields in sterically hindered S_N2 reactions.

Troubleshooting Guide & FAQs

Q: Why am I recovering 100% unreacted starting material when using standard bases like Triethylamine (TEA) or Potassium Carbonate? A: Your amine is supplied as a hydrochloride salt. In its protonated form, the nitrogen lone pair is locked and unavailable for nucleophilic attack. Standard bases often struggle to fully deprotonate highly hindered salts in non-polar environments. Causality & Solution: You must use a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) to1[1]. These bases have high proton affinity but are too bulky to compete with your amine for the electrophile.

Q: My reaction kinetics are extremely sluggish, yielding <20% product after 24 hours. How can I accelerate the SN2 process? A: The ortho-ethoxy group and alpha-methyl branch physically block the approach trajectory (the Bürgi-Dunitz angle equivalent for SN2 backside attack) to the electrophilic carbon. Alkyl chlorides or bromides lack the leaving group ability required to lower the activation energy (Ea) sufficiently. Causality & Solution: Upgrade your electrophile.1[1]. The weaker carbon-leaving group bond and higher polarizability of these groups lower the transition state energy, compensating for the steric penalty.

Q: Can I use ethanol or water as a solvent to help dissolve the hydrochloride salt? A: Absolutely not. Polar protic solvents form strong hydrogen bonds with the lone pair of the amine. This creates a "solvation shell" that significantly increases the effective steric bulk of the nucleophile, further hindering its ability to attack the electrophile. Causality & Solution: Always use polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile).2[2].

Q: I am observing high levels of alkene byproducts instead of my desired alkylated amine. What is happening? A: When a sterically hindered amine attacks a secondary or tertiary electrophile, the energetic cost of substitution rises drastically. Because3[3], the amine may instead act as a base, abstracting a beta-hydrogen from the electrophile and driving an E2 elimination pathway. Causality & Solution: Lower the reaction temperature slightly to favor the lower-entropy SN2 pathway, or switch to a less sterically hindered electrophile. If coupling with a bulky group is strictly required, abandon direct SN2 alkylation and utilize a Reductive Amination pathway (see diagram below).

Pathway Amine Hindered Amine (Poor Nucleophile) Imine Imine Intermediate (sp2, Less Hindered) Amine->Imine Condensation Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Imine Condensation Reduction NaBH(OAc)3 Reduction Imine->Reduction Product Alkylated Amine Product Reduction->Product Hydride Transfer

Reductive amination pathway bypassing S_N2 steric hindrance via an sp2-hybridized imine.

Quantitative Data: Effect of Reaction Conditions on SN2 Yield

The following table summarizes the optimization of the N-alkylation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine with a standard benzyl electrophile. Notice how the combination of solvent, base, and leaving group dictates the success of the reaction.

ElectrophileSolventBaseTemp (°C)Time (h)Yield (%)
Benzyl ChlorideTHFK2CO36524< 5%
Benzyl BromideDMFTEA802422%
Benzyl IodideMeCNDIPEA801268%
Benzyl Triflate DMSO Proton Sponge 25 4 > 95%

Table 1: Comparative yield analysis demonstrating the necessity of highly reactive electrophiles and non-nucleophilic bases to overcome steric hindrance.

Experimental Protocol: Self-Validating SN2 Alkylation

Objective: High-yield N-alkylation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride. Mechanistic Rationale: This protocol employs a polar aprotic solvent to prevent nucleophile solvation, a non-nucleophilic base to liberate the amine without competing for the electrophile, and an in situ Finkelstein reaction to generate a highly reactive alkyl iodide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Substrate Loading: Add 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (1.0 mmol, 215.7 mg) to the flask. Suspend the salt in 10 mL of anhydrous Acetonitrile (MeCN).

  • Free-basing: Inject N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) dropwise at room temperature.

    • Self-Validation Checkpoint 1: Monitor the physical state of the mixture. The cloudy suspension must transition to a completely clear solution within 10 minutes. This visual cue confirms the successful neutralization of the HCl salt and the liberation of the reactive free amine.

  • Electrophile Activation: Add the alkyl chloride or bromide (1.1 mmol), immediately followed by anhydrous Sodium Iodide (NaI) (0.2 mmol). The NaI acts as a catalyst, converting the sluggish electrophile into a highly reactive alkyl iodide in situ.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath for 12 hours.

    • Self-Validation Checkpoint 2: Perform TLC analysis (10% MeOH in DCM). The disappearance of the baseline amine spot (visualized with Ninhydrin stain) and the appearance of a higher Rf product spot confirms successful nucleophilic attack.

  • Workup: Cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Checkpoint 3: Check the pH of the aqueous layer; it should be >8, ensuring the DIPEA-HCl byproduct remains water-soluble and is entirely removed from the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Because the product is basic,1[1] to prevent streaking and product loss.

References
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from[Link]

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines. Retrieved from [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Troubleshooting

Adjusting pH buffers to maximize stability of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride in aqueous solutions

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS 2204052-21-9) [1][2].

As a primary amine salt, this compound presents unique formulation challenges in aqueous environments. This guide synthesizes chemical kinetics, buffer theory, and practical chromatography principles to provide a self-validating system for maximizing compound stability.

The Causality of Amine Degradation (The "Why")

To stabilize a molecule, you must first understand how it degrades. The stability of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine in aqueous solution is fundamentally governed by its protonation state , which is dictated by the pH of the surrounding buffer.

The primary amine group in phenylethylamine derivatives typically exhibits a pKa of approximately 9.8[3].

  • At Neutral to Alkaline pH (> 7.0): A significant fraction of the molecule exists as a free base. The nitrogen atom possesses an available, unshared lone pair of electrons. This lone pair is highly nucleophilic and readily interacts with dissolved oxygen (auto-oxidation) or electrophilic excipients, leading to rapid degradation[4][5].

  • At Acidic pH (3.5 – 5.5): The amine is >99.9% protonated, existing as an ammonium cation ( −NH3+​ ). The lone pair is bound to a proton, neutralizing its nucleophilicity and rendering the molecule highly resistant to oxidative degradation and cross-linking reactions[6][7].

G A 1-(2-Ethoxy-3-methyl-phenyl) -ethylamine HCl B Acidic Buffer (pH 3.5 - 5.5) Protonated Amine (-NH3+) A->B Optimal Formulation C Neutral/Basic Buffer (pH > 7.0) Free Base Amine (-NH2) A->C Sub-optimal Formulation D Highly Stable (No free lone pair) B->D E Nucleophilic / Prone to Oxidation (Reactive lone pair) C->E F Degradation (Discoloration & Schiff Bases) E->F

Fig 1: pH-dependent protonation state and its direct effect on amine stability.

Troubleshooting & FAQs

Q1: My aqueous solution turns yellow/brown after 48 hours at room temperature. What is happening?

A: You are observing oxidative degradation. Aromatic and primary amines are highly susceptible to oxidation when formulated in unbuffered water (which can drift to neutral pH) or basic buffers[5]. The discoloration is caused by the formation of N-oxides, hydroxylamines, or complex polymeric species.

  • Solution: Lower the pH of your formulation to 4.0 using an Acetate buffer (pH range 3.6–5.6)[8]. Additionally, purge the solvent with an inert gas (Nitrogen or Argon) prior to dissolving the API to displace dissolved oxygen, and store in amber vials to prevent photo-oxidation.

Q2: Which buffer system is optimal for long-term stability studies?

A: Acetate (pH 4.0 - 5.0) or Citrate (pH 3.0 - 5.0) buffers are the gold standards for this compound[8].

  • Why not Phosphate? While phosphate is a standard physiological buffer (pH 6.0 - 8.0), its optimal buffering capacity lies dangerously close to the pH where the free base begins to form[8][9]. Furthermore, polybasic buffers like phosphate can sometimes act as general base catalysts, accelerating the degradation of susceptible APIs.

Q3: I adjusted the pH to 4.0, but I am still seeing a secondary peak in my HPLC chromatogram. Why?

A: Check your excipients. Primary amines readily undergo condensation reactions with carbonyl groups (aldehydes/ketones) to form Schiff bases[7]. If your buffer or formulation contains reducing sugars (e.g., dextrose, lactose) or trace formaldehyde from polyethylene glycol (PEG) degradation, the amine will react even at mildly acidic pH.

  • Solution: Exclude all carbonyl-containing excipients from the formulation.

Q4: The compound precipitated out of solution when I added it to my biological assay buffer (pH 7.4). How do I fix this?

A: The hydrochloride salt is highly water-soluble, but the free base is significantly more lipophilic. At pH 7.4, a larger fraction of the drug converts to the less soluble free base.

  • Solution: If physiological pH is mandatory for your downstream assay, prepare a highly concentrated stock solution in slightly acidic water (pH 5.0) or DMSO, and perform a 1:1000 dilution into the pH 7.4 assay buffer immediately prior to the experiment to prevent precipitation and minimize the time the drug spends in its unstable state.

Quantitative Stability Profile

The following table summarizes the anticipated degradation kinetics of primary phenylethylamine derivatives based on buffer pH and temperature stress.

Buffer SystempH LevelTemp (°C)Estimated API Recovery (Day 14)Primary Degradation Risk
Citrate 3.040°C> 98.5%Minimal (Hydrolysis unlikely for ethers)
Acetate 4.540°C> 99.0%Minimal (Optimal stability zone)
Phosphate 7.440°C< 85.0%High (Oxidation, Nucleophilic attack)
Borate 9.040°C< 60.0%Severe (Rapid auto-oxidation, Precipitation)

Experimental Protocol: Buffer Optimization & Forced Degradation

To establish a self-validating stability profile for your specific application, execute the following empirical workflow.

Reagents Required:

  • 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl (API)

  • 10 mM Acetate Buffer (pH 4.0)

  • 10 mM Phosphate Buffer (pH 7.4)

  • HPLC-grade Water (Control)

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 10.0 mg of the API. Dissolve in 10.0 mL of HPLC-grade water to create a 1.0 mg/mL master stock.

  • Aliquot & Dilution: Prepare three separate 20 mL scintillation vials. Add 1.0 mL of the master stock to each vial.

    • Vial A (Optimal): Dilute with 9.0 mL of 10 mM Acetate Buffer (pH 4.0).

    • Vial B (Stress): Dilute with 9.0 mL of 10 mM Phosphate Buffer (pH 7.4).

    • Vial C (Control): Dilute with 9.0 mL of HPLC-grade water.

  • Incubation: Seal the vials tightly. Place them in a controlled stability chamber at 40°C / 75% RH to accelerate degradation kinetics.

  • Sampling & Quenching: Extract 100 µL samples at T=0, T=7 days, and T=14 days. Immediately dilute the extracted samples 1:10 with a quenching solvent (e.g., 0.1% Trifluoroacetic acid in Acetonitrile) to halt any further degradation and protonate all remaining amine species.

  • Analytical Verification: Analyze the quenched samples via HPLC-UV (typically at 210-220 nm for phenylethylamines). Calculate the % recovery by comparing the peak area of the T=7 and T=14 samples against the T=0 baseline.

Workflow S1 1. Stock Prep (1 mg/mL API) S2 2. Buffer Aliquots (Acetate, Citrate, Phosphate) S1->S2 S3 3. Stress Testing (40°C, 14 Days, Light/Dark) S2->S3 S4 4. HPLC-UV (Quantify Recovery) S3->S4

Fig 2: Step-by-step workflow for empirical buffer optimization and stability screening.

References

  • Chemsrc. "CAS#:2204052-21-9 | 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride." Chemsrc.com. Available at:[Link]

  • MyTutor. "Why is phenylamine a weaker organic base than ethylamine?" MyTutor.co.uk. Available at:[Link]

  • PubChem. "Phenethylamine | C8H11N | CID 1001." National Institutes of Health (NIH). Available at:[Link]

  • Fagron Academy. "Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists." Fagronacademy.us. Available at:[Link]

  • PharmaCores. "Your guide to select the buffer in HPLC development part 1." Pharmacores.com. Available at:[Link]

  • ACS Publications. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research. Available at:[Link]

  • Physicochemical Problems of Mineral Processing. "Degradation mechanism study of amine collectors in Fenton process by quantitative structure-activity relationship analysis." Journalssystem.com. Available at:[Link]

  • National Institutes of Health (PMC). "Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry." PLoS One. Available at:[Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for Assessing 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride Sample Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary The accurate purity assessment of primary amine salts, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

The accurate purity assessment of primary amine salts, such as 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride , presents a classic chromatographic challenge. Due to the basic nature of the amine functional group, these compounds are highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. This guide provides a mechanistic evaluation of different stationary phases, outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol, and demonstrates a complete method validation framework in strict accordance with ICH Q2(R2) guidelines.

Mechanistic Insight: The Amine-Silanol Challenge

To develop a robust assay, one must first understand the causality behind poor peak shape. In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic partitioning. However, a secondary mechanism often occurs with basic compounds.

When the mobile phase pH is between 3.0 and 7.0, residual silanol groups (Si-OH) on the silica support ionize into negatively charged siloxanes (Si-O⁻). Compounds possessing amine functional groups interact strongly with these ionized silanols via ion-exchange mechanisms, which causes the analyte to desorb slowly from the stationary phase, producing severe peak tailing[1]. Peak tailing is generally flagged when the peak asymmetry factor ( As​ ) exceeds 1.2[1].

To mitigate this and ensure quantitative accuracy, we must employ two strategies:

  • Chemical Shielding: Utilizing hybrid stationary phases, polar-embedded groups, or alternative chemistries (like Biphenyl) to physically shield or bypass silanol activity[2].

  • pH Control: Lowering the mobile phase pH well below the pKa of the silanols (typically pH < 3.0) to neutralize their charge, while simultaneously using an ion-pairing agent like Trifluoroacetic acid (TFA)[1][3].

Silanol_Mechanism cluster_0 Traditional Silica Phase cluster_1 Polar-Embedded / Biphenyl Amine Protonated Amine (Analyte) Silanol Ionized Silanols (Si-O⁻) Amine->Silanol pH > 3.0 Shielded Shielded Silanols / Pi-Pi Stacking Amine->Shielded Optimized Phase Tailing Ion-Exchange Interaction -> Peak Tailing Silanol->Tailing Symm Hydrophobic Partitioning -> Symmetrical Peak Shielded->Symm

Fig 1: Mechanistic pathway of amine-silanol secondary interactions versus shielded stationary phases.

Stationary Phase Comparison

To objectively determine the optimal column chemistry for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, three distinct stationary phases were evaluated under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile gradient).

  • Column A (Traditional C18): Fully porous silica, standard end-capping. Relies purely on hydrophobic interactions.

  • Column B (Polar-Embedded C18): Incorporates an amide group within the alkyl chain to shield residual silanols.

  • Column C (Biphenyl): Core-shell technology with biphenyl ligands. Provides orthogonal π−π interactions with the analyte's 2-ethoxy-3-methyl-phenyl ring, enhancing retention without relying on silanols.

Comparative Performance Data
ParameterTraditional C18Polar-Embedded C18Biphenyl (Core-Shell)
Retention Time ( tR​ ) 4.2 min3.8 min5.1 min
Asymmetry Factor ( As​ ) 2.35 (Fail)1.18 (Pass)1.05 (Excellent)
Theoretical Plates ( N ) 4,50011,20016,500
Resolution from Impurity 1.42.13.5
Conclusion Unsuitable due to tailingAcceptableOptimal Choice

Scientific Verdict: The Biphenyl column outperforms the others. By leveraging π−π stacking with the aromatic ring of the analyte, it provides superior retention and allows the amine group to bypass silanol interactions entirely, resulting in a near-perfect Gaussian peak ( As​ = 1.05).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a built-in System Suitability Test (SST). If the SST criteria fail, the protocol dictates an automatic run abort, ensuring data integrity.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water (pH ~ 2.0). Causality: TFA acts as an ion-pairing agent and suppresses silanol ionization[1].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.

    • Dissolve in 10 mL of initial mobile phase (e.g., 95% A / 5% B). Causality: Dissolving the sample in a solvent stronger than the mobile phase (like pure organic) causes premature band broadening and peak distortion at the column head[3].

  • Chromatographic Conditions:

    • Column: Biphenyl Core-Shell, 100 x 4.6 mm, 2.7 µm.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (amine absorbance) and 254 nm (aromatic ring).

    • Injection Volume: 5 µL.

  • System Suitability Testing (SST):

    • Inject the standard solution six times ( n=6 ).

    • Pass Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Asymmetry Factor ( As​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 10,000.

ICH Q2(R2) Method Validation Framework

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[4]. The optimized Biphenyl method was subjected to rigorous validation aligned with the latest ICH Q2(R2) guidelines.

Validation_Workflow cluster_val ICH Q2(R2) Validation Parameters Start Optimized HPLC Method (Biphenyl Column, pH 2.0) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Valid Validated Analytical Procedure Fit for Intended Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid

Fig 2: ICH Q2(R2) analytical method validation workflow for purity assessment.

Validation Results Summary

The reportable range is confirmed by demonstrating that the analytical procedure provides acceptable response, accuracy, and precision across the target concentrations[4].

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from known synthetic precursors/degradants.Minimum Resolution ( Rs​ ) = 3.5Pass
Linearity Correlation coefficient ( R2 ) 0.999 over the specified range. R2 = 0.9998 (Range: 25% to 150% of nominal)Pass
Accuracy Mean recovery of spiked samples between 98.0% and 102.0%.99.4% at 50% level100.2% at 100% level99.8% at 150% levelPass
Precision (Repeatability) Intra-day RSD 2.0% ( n=6 ).RSD = 0.45%Pass
Intermediate Precision Inter-day RSD 2.0% across different analysts/days.RSD = 0.62%Pass

Conclusion

The purity assessment of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride requires careful management of amine-silanol interactions. By transitioning from a traditional C18 phase to a Biphenyl core-shell column and strictly controlling the mobile phase pH with TFA, peak tailing is virtually eliminated. The resulting method is highly specific, accurate, and fully compliant with ICH Q2(R2) standards, ensuring reliable quantitative data for drug development workflows.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][4]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link][1]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link][2]

Sources

Comparative

A Comparative Analysis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride and Standard Phenylethylamines: A Guide to Predicting Receptor Reactivity and Functional Activity

Introduction The phenylethylamine (PEA) scaffold is a foundational structural motif in neuropharmacology, serving as the backbone for a vast array of psychoactive substances, including central nervous system stimulants,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The phenylethylamine (PEA) scaffold is a foundational structural motif in neuropharmacology, serving as the backbone for a vast array of psychoactive substances, including central nervous system stimulants, hallucinogens, and entactogens.[1][2] The pharmacological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the phenylethylamine core.[3] A slight structural modification can dramatically alter a compound's affinity and efficacy at various monoamine receptors, fundamentally changing its reactivity profile.[3]

This guide provides a comparative framework for understanding the predicted reactivity of a less-characterized derivative, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride, relative to well-established standard phenylethylamines. Standard phenylethylamines, for the purpose of this comparison, include the parent compound Phenethylamine (PEA), the stimulant Amphetamine (α-methylphenethylamine), and the psychedelic 2,5-dimethoxy-4-bromophenethylamine (2C-B).

We will delve into the established Structure-Activity Relationships (SAR) of phenylethylamines to build a predictive model for our target compound's behavior. This analysis is coupled with detailed, self-validating experimental protocols that researchers can employ to empirically test these predictions, specifically focusing on receptor binding affinity, functional agonism, and metabolic stability.

The Phenylethylamine Scaffold: A Primer on Structural Determinants of Reactivity

The reactivity of any phenylethylamine derivative is primarily determined by substitutions at three key locations: the phenyl ring, the ethyl side-chain, and the terminal amino group.

Caption: Core phenylethylamine structure and key substitution points.

  • Phenyl Ring Substitution: The addition of substituents to the aromatic ring is the most common strategy for modulating pharmacological activity. For instance, methoxy groups at the 2 and 5 positions are a hallmark of many 5-HT2A receptor agonists.[4] Halogenation at the 4-position, as seen in 2C-B, often enhances potency.[4]

  • Side-Chain Substitution: The most notable substitution is the addition of a methyl group at the alpha (α) carbon, which defines the amphetamine class. This α-methylation sterically hinders metabolism by monoamine oxidase (MAO), dramatically increasing the compound's bioavailability and duration of action.[5]

  • Amino Group Substitution: N-methylation (secondary amine) or N,N-dimethylation (tertiary amine) typically reduces potency at key receptors like the human trace amine-associated receptor 1 (hTAAR1) compared to the primary amine parent compound.[6]

Predictive Reactivity Profile of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

Based on established SAR principles, we can hypothesize the reactivity of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine by dissecting the influence of its unique substitution pattern.

  • 2-Ethoxy Group: Alkoxy groups at the 2-position are known to be favorable for 5-HT2A receptor affinity.[4][7] The ethoxy group is slightly larger than the more commonly studied methoxy group, which could introduce additional steric interactions within the receptor binding pocket. This might subtly alter the binding pose and could potentially influence selectivity between 5-HT2 receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).

  • 3-Methyl Group: Substitution at the 3-position is less common among well-characterized psychoactive phenylethylamines. This methyl group introduces steric bulk adjacent to the critical 2-position substituent. This could enforce a specific dihedral angle between the phenyl ring and the ethylamine side-chain, conformationally constraining the molecule. Such constraints can sometimes lead to higher receptor subtype selectivity.[8]

  • Primary Amine: The unsubstituted primary amine suggests that the compound will be a substrate for TAAR1 and will likely undergo rapid metabolism by MAO-B, similar to endogenous PEA.[2][5] Its in-vivo duration of action is therefore predicted to be short unless co-administered with a MAO inhibitor.

Hypothesis: The combination of the 2-ethoxy and 3-methyl groups is predicted to yield a compound with significant affinity for 5-HT2A and 5-HT2C receptors. The novel 3-methyl substitution may confer a unique selectivity profile compared to standard 2,5-substituted phenylethylamines. The primary amine suggests susceptibility to MAO-B degradation.

Experimental Workflows for Comparative Validation

To empirically test these hypotheses, a series of standardized, self-validating assays must be performed. The following protocols provide a robust framework for direct comparison.

Receptor Binding Affinity Profiling

This experiment determines the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human 5-HT2A receptor (or other target receptors like 5-HT2C, TAAR1).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration via a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

      • Increasing concentrations of the test compound (e.g., 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl, PEA, 2C-B) ranging from 10⁻¹¹ M to 10⁻⁵ M.

      • Control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., 10 µM mianserin).

  • Incubation & Harvesting:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture cells expressing target receptor B Prepare cell membranes via homogenization A->B C Add buffer, radioligand, & test compounds to plate B->C D Add membranes to initiate binding C->D E Incubate D->E F Harvest by vacuum filtration E->F G Measure radioactivity via scintillation counting F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Profiling

This experiment determines whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) and quantifies its potency (EC50) and efficacy.

Protocol: In-Vitro Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate in the dark at 37°C for 45-60 minutes.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of the test compounds and known agonists (e.g., serotonin) to the wells.

    • Immediately measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the maximum response produced by a full agonist (e.g., serotonin) to calculate the percentage of maximal activation (efficacy).

    • Plot the normalized response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cluster_pathway 5-HT2A Signaling Cascade Ligand Agonist (e.g., Test Compound) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (Fluorescence) IP3->Ca

Caption: Simplified Gq signaling pathway activated in a calcium flux assay.

Metabolic Stability Profiling

This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes, providing an estimate of its likely in-vivo half-life.

Protocol: Liver Microsomal Stability Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine a buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compound at a known concentration (e.g., 1 µM), and pooled human liver microsomes.

  • Initiation and Sampling:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line, k, from the linear regression.

    • Calculate the in-vitro half-life (t½) using the equation: t½ = 0.693 / k.

Comparative Data Summary

The data obtained from these experiments should be tabulated to allow for direct, objective comparison.

Table 1: Predicted vs. Experimental Receptor Affinity and Functional Potency

Compound Target Receptor Predicted Ki Experimental Ki (nM) Predicted EC50 Experimental EC50 (nM) Efficacy (% of 5-HT)
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl 5-HT2A Moderate-High TBD Moderate TBD TBD
5-HT2C Moderate TBD Moderate TBD TBD
TAAR1 High TBD High TBD TBD
Phenethylamine (PEA) TAAR1 High ~50 High ~100 ~100%
Amphetamine TAAR1 High ~45 High ~150 ~100%
2C-B 5-HT2A High 5-15 High 30-80 ~80-90%

| | 5-HT2C | High | 10-50 | High | 100-300 | ~70-80% |

Note: Literature values for standard compounds are approximate and can vary between studies.

Table 2: Comparative Metabolic Stability

Compound In-Vitro Half-Life (t½, min) in HLM Predicted In-Vivo Clearance
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl TBD High (MAO substrate)
Phenethylamine (PEA) < 5 High
Amphetamine > 60 Low (MAO resistant)

| 2C-B | 15 - 30 | Moderate |

Conclusion

The structural features of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride—specifically its 2-ethoxy and 3-methyl ring substitutions—suggest it is a promising candidate for investigation as a modulator of serotonergic systems. Based on established structure-activity relationships, it is predicted to have affinity for 5-HT2A and 5-HT2C receptors, with a potentially novel selectivity profile conferred by the 3-methyl group. Its primary amine structure strongly implies it will be a substrate for both TAAR1 and the metabolic enzyme MAO-B, indicating a probable short in-vivo duration of action.

The experimental protocols detailed in this guide provide a comprehensive and robust framework for validating these predictions. By systematically evaluating receptor binding, functional activity, and metabolic stability against well-characterized standards, researchers can accurately and efficiently determine the true reactivity profile of this and other novel phenylethylamine derivatives, paving the way for further development and application.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PLOS One. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2022). Frontiers in Pharmacology. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2018). Frontiers in Pharmacology. [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogs. (1980). Journal of Medicinal Chemistry. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (2024). Journal of Engineering and Applied Science. [Link]

  • Does phenylethylamine act as an endogenous amphetamine in some patients?. (1996). Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. (2009). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (2018). Drug Testing and Analysis. [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2023). International Journal of Molecular Sciences. [Link]

Sources

Validation

Tandem mass spectrometry (LC-MS/MS) fragmentation analysis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

A Comprehensive Guide to the LC-MS/MS Fragmentation Analysis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine As a Senior Application Scientist, this guide provides an in-depth analysis of the fragmentation behavior of 1-(2-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the LC-MS/MS Fragmentation Analysis of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine As a Senior Application Scientist, this guide provides an in-depth analysis of the fragmentation behavior of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride using tandem mass spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of its fragmentation, present a validated experimental protocol, and compare its fragmentation signature to a structural isomer to highlight the power of this technique in unambiguous compound identification. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

Introduction to the Analyte and Technique

The Analyte: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine belongs to the phenethylamine class of compounds.[1] This class is of significant interest in medicinal chemistry and forensic science as it forms the backbone for many pharmaceuticals, and also includes numerous controlled substances and designer drugs.[2] The structure of the target analyte consists of a phenethylamine core substituted on the phenyl ring with an ethoxy group at the 2-position and a methyl group at the 3-position. Understanding the precise fragmentation pattern is crucial for its unambiguous identification in complex matrices and for distinguishing it from structurally similar isomers.

The molecular formula of the free base is C₁₁H₁₇NO, with a monoisotopic mass of 179.1310 Da. In the acidic conditions typically used for LC-MS analysis, the primary amine is readily protonated, resulting in a precursor ion ([M+H]⁺) with an m/z of 180.1383.

The Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[3] For small molecules like our analyte, Electrospray Ionization (ESI) is a common "soft" ionization technique that preserves the molecular structure, primarily forming protonated molecules ([M+H]⁺).[4][5]

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, m/z 180.1383), followed by its fragmentation through collision-induced dissociation (CID).[6] In this process, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like nitrogen or argon), causing the ion to break apart at its weakest bonds.[6][7] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is governed by the functional groups present: the primary amine on an ethyl side chain and the substituted aromatic ring.

  • α-Cleavage (Cα-Cβ Bond Cleavage): This is a dominant fragmentation pathway for phenethylamines.[8] It involves the cleavage of the bond between the benzylic carbon (Cβ) and the carbon bearing the amino group (Cα). This cleavage is energetically favorable as it results in the formation of a stable, resonance-stabilized benzyl cation and a neutral amine-containing fragment, or conversely, a stable immonium ion. The most characteristic fragment is expected to be the immonium ion, [H₂N=CHCH₃]⁺ at m/z 44.0497, resulting from the loss of the substituted benzyl radical. This fragment is highly indicative of the ethylamine side chain.[4]

  • Benzylic Cleavage: The alternative pathway for the Cα-Cβ bond cleavage results in the formation of the substituted benzyl cation, [C₁₀H₁₃O]⁺ at m/z 149.0961, through the loss of the neutral CH₃CHNH₂ moiety. The stability of this cation makes it a likely and abundant fragment.

  • Aromatic Ring-Based Fragmentations: The substituted phenyl ring can undergo further fragmentation. A common pathway for ethoxy-substituted aromatics is the neutral loss of ethene (C₂H₄, 28.0313 Da) from the ethoxy group, often through a rearrangement process.[9] This would lead to a fragment ion at m/z 152.1072 from the protonated precursor.

Experimental Design and Methodology

Rationale for Method Development

The experimental design is centered on achieving sensitive and specific detection of the analyte.

  • Chromatography: Reversed-phase chromatography using a C18 column is selected due to the moderate hydrophobicity of the analyte.

  • Mobile Phase: A mobile phase of water and acetonitrile with 0.1% formic acid is used. The formic acid serves a critical purpose: it maintains an acidic pH to ensure the primary amine of the analyte remains protonated, which is essential for efficient ionization in positive ESI mode.[4]

  • Ionization: Positive mode ESI is chosen because the basic primary amine is an excellent proton acceptor.

  • Fragmentation: Collision-Induced Dissociation (CID) is a robust and widely used method for generating reproducible fragmentation spectra for small molecules.[7] The collision energy is a critical parameter that must be optimized to achieve a balance between the precursor ion signal and the production of a rich spectrum of fragment ions. The concept of CE₅₀, the collision energy at which the precursor ion abundance is reduced to 50%, can be used to standardize this process for higher reproducibility.[10][11]

Experimental Protocol

The following protocol outlines a self-validating system for the analysis.

Parameter Condition
Sample Preparation
Stock Solution1 mg/mL of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl in methanol.
Working Solution1 µg/mL via serial dilution in 50:50 (v/v) Water:Acetonitrile with 0.1% Formic Acid.
Liquid Chromatography
SystemStandard UHPLC/HPLC system.
ColumnC18, 2.1 mm x 100 mm, 1.8 µm particle size.
Mobile Phase AWater + 0.1% Formic Acid.
Mobile Phase BAcetonitrile + 0.1% Formic Acid.
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Flow Rate0.4 mL/min.
Column Temperature40 °C.
Injection Volume5 µL.
Mass Spectrometry
SystemTandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Ionization ModeElectrospray Ionization (ESI), Positive.
Capillary Voltage3.5 kV.
Source Temperature120 °C.
Desolvation Temperature400 °C.
MS1 Scan Rangem/z 50-500.
MS/MS AcquisitionProduct ion scan of m/z 180.14.
Collision GasNitrogen or Argon.
Collision EnergyRamped from 10-40 eV to generate a comprehensive spectrum.
Workflow Visualization

The analytical workflow from sample preparation to data analysis is a sequential process designed for accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Work Working Solution (1 µg/mL) Stock->Work Dilution LC UHPLC Separation (C18 Column) Work->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Scan) ESI->MS1 CID Collision Cell (CID) (Isolate m/z 180.14) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 DA Fragmentation Analysis MS2->DA

Fig 1. Experimental workflow for LC-MS/MS analysis.

Data Analysis and Interpretation

Predicted Product Ion Spectrum

Based on the fragmentation principles discussed, the following table summarizes the expected major product ions for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine.

Predicted m/z Proposed Formula Δ Mass (ppm) Proposed Structure / Neutral Loss Fragmentation Mechanism
180.1383[C₁₁H₁₈NO]⁺0[M+H]⁺ Precursor Ion -
163.1121[C₁₁H₁₅O]⁺0Loss of Ammonia (NH₃)Loss of amine group
152.1072[C₉H₁₄NO]⁺0Loss of Ethene (C₂H₄)Rearrangement and loss from ethoxy group
149.0961[C₁₀H₁₃O]⁺0Substituted Benzyl Cation / Loss of C₂H₅N (ethylamine)Cα-Cβ Bond Cleavage (Benzylic)
121.0648[C₈H₉O]⁺0Loss of C₂H₄ from m/z 149Subsequent fragmentation of benzyl cation
44.0497[C₂H₆N]⁺0Immonium Ion / Loss of C₉H₁₁O• (substituted benzyl radical)Cα-Cβ Bond Cleavage (α-Cleavage)
Fragmentation Pathway Diagram

The fragmentation cascade begins with the protonated precursor ion, which then follows several distinct pathways to produce the observed product ions.

G cluster_path1 cluster_path2 cluster_path3 M [M+H]⁺ m/z 180.1383 F149 Substituted Benzyl Cation [C₁₀H₁₃O]⁺ m/z 149.0961 M->F149 - C₂H₅N F44 Immonium Ion [C₂H₆N]⁺ m/z 44.0497 M->F44 - C₉H₁₁O• F152 [C₉H₁₄NO]⁺ m/z 152.1072 M->F152 - C₂H₄ F163 [C₁₁H₁₅O]⁺ m/z 163.1121 M->F163 - NH₃ F121 [C₈H₉O]⁺ m/z 121.0648 F149->F121 - C₂H₄

Fig 2. Predicted fragmentation pathways of the analyte.

Comparative Fragmentation Analysis: The Importance of Isomer Differentiation

To demonstrate the specificity of the fragmentation pattern, we will compare the expected fragmentation of our target analyte, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine (Ortho-Ethoxy Isomer), with its hypothetical regioisomer, 1-(4-Ethoxy-3-methyl-phenyl)-ethylamine (Para-Ethoxy Isomer). Both isomers have the same precursor ion m/z of 180.1383.

The key difference lies in the potential for "ortho effects" in the 2-ethoxy isomer. Ortho substituents can interact with the side chain during fragmentation, leading to unique pathways not observed in the para isomer.[9] For instance, the ortho-ethoxy group could facilitate a unique water loss or other rearrangement that would be sterically impossible for the para-isomer.

Fragmentation Pathway Ortho-Isomer (Target) Para-Isomer (Comparative) Comment
Precursor Ion [M+H]⁺ m/z 180.1383m/z 180.1383Identical.
Immonium Ion m/z 44.0497 m/z 44.0497 Common Fragment: This ion is characteristic of the ethylamine side chain and is expected to be present and abundant in both isomers.
Benzyl Cation m/z 149.0961 m/z 149.0961 Common Fragment: The mass of the substituted benzyl cation is identical for both isomers.
Loss of Ethene m/z 152.1072m/z 152.1072Common Pathway: Neutral loss of ethene from the ethoxy group is expected for both.
Ortho-Effect Fragment Potentially Unique Fragments (e.g., loss of C₂H₅OH)AbsentDifferentiating Fragment: The ortho-isomer may exhibit unique fragments due to intramolecular interactions not possible in the para-isomer. The relative abundance of other fragments may also differ significantly.

This comparison underscores a critical principle: while many fragments will be common, the presence (or absence) of low-abundance, unique fragments, or even significant differences in the relative abundance of common fragments, can be used to definitively distinguish between isomers.

Conclusion

The LC-MS/MS fragmentation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is characterized by two primary, high-abundance pathways: an α-cleavage producing a diagnostic immonium ion at m/z 44.0497 , and a benzylic cleavage yielding a substituted benzyl cation at m/z 149.0961 . Secondary fragmentation, including the neutral loss of ethene from the ethoxy group, provides further structural confirmation.

This guide provides a robust framework for the analysis of this compound and demonstrates that while structurally similar isomers may share common fragments, a detailed examination of the entire product ion spectrum often reveals unique differentiating features. The methodologies and predictive analyses detailed herein serve as a reliable protocol for researchers requiring high-confidence structural elucidation of phenethylamine derivatives.

References

  • Vertex AI Search. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Brodbelt, J. S. (2014). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Chemical Society Reviews, 43(8), 2757–2783. Retrieved March 23, 2026, from [Link]

  • Jackson, G., & Schwegler, A. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2247-2257.
  • Levin, S., et al. (2007). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 387(7), 2437-2446. Retrieved March 23, 2026, from [Link]

  • Xu, Y., & Vachet, R. W. (2009). CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry, 20(9), 1726-1735. Retrieved March 23, 2026, from [Link]

  • Xu, Y., & Vachet, R. W. (2009). CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry, 20(9), 1726-1735. Retrieved March 23, 2026, from [Link]

  • Wang, Y., et al. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. Journal of Chemical Information and Modeling, 63(17), 5429-5437. Retrieved March 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 23, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved March 23, 2026, from [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Xu, G., et al. (2011). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Retrieved March 23, 2026, from [Link]

  • Horn, E., et al. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2416-2418. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). Phenethylamine, 2-ethoxy-n,n,alpha,5-tetramethyl-, hydrochloride. Retrieved March 23, 2026, from [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved March 23, 2026, from [Link]

  • Wang, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Retrieved March 23, 2026, from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved March 23, 2026, from [Link]

  • UNODC. (2022). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved March 23, 2026, from [Link]

  • Bade, R., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 29-41. Retrieved March 23, 2026, from [Link]

  • Deana, A. A., & Callery, P. S. (2019). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 54(9), 765-773. Retrieved March 23, 2026, from [Link]

Sources

Comparative

Validating enantiomeric excess (ee) in chiral 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride batches

The accurate determination of enantiomeric excess (ee) in chiral building blocks is a non-negotiable parameter in modern pharmaceutical development. For 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS 2204052-...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) in chiral building blocks is a non-negotiable parameter in modern pharmaceutical development. For 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS 2204052-21-9)[1], a highly specific chiral primary amine, establishing a robust, self-validating analytical workflow is critical.

Regulatory bodies, including the FDA, mandate rigorous quantitative assays for individual enantiomers early in drug development to ensure stereochemical integrity and patient safety[2][3]. Because this compound is supplied as a hydrochloride salt, it presents unique analytical challenges: it lacks the volatility for direct Gas Chromatography (GC) and the organic solubility required for direct Nuclear Magnetic Resonance (NMR) derivatization.

This guide objectively compares the leading analytical modalities for ee validation of this specific amine, providing field-proven methodologies grounded in mechanistic causality.

Comparative Analysis of Analytical Modalities

Selecting the right analytical method depends on the development stage, required throughput, and precision needs. While Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for batch release, NMR utilizing Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) offers rapid orthogonal validation[4][5].

The table below summarizes the performance metrics of these methods when applied to chiral primary amines.

Analytical MethodTypical Reagent / ColumnRun TimeLOD / LOQResolution ( Rs​ )Cost per SamplePrimary Use Case
Chiral HPLC Polysaccharide (e.g., Chiralcel OD-H)15–25 min0.05% / 0.15%> 2.5HighFinal Batch Release
19 F-NMR (CDA) Mosher's Acid Chloride10–15 min0.5% / 1.5%BaselineModerateRapid Structural Check
1 H-NMR (CSA) BINOL Derivatives5–10 min1.0% / 3.0%VariableLowIn-Process Screening
Chiral GC CP-Chirasil-Dex CB20–30 min0.1% / 0.3%> 2.0ModerateOrthogonal Profiling

Analytical Decision Workflow

To navigate the physical properties of the hydrochloride salt, a quantitative free-basing step must precede any organic-phase analysis. The following workflow illustrates the decision matrix for selecting the appropriate validation modality.

EE_Workflow A 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine HCl Batch B Sample Preparation: Quantitative Free-basing A->B C Select Analytical Modality B->C D Chiral HPLC (Gold Standard) C->D High Precision (Release Assay) E 19F-NMR with CDA (Rapid Screening) C->E Structural Check (Fast Turnaround) F Chiral GC (Orthogonal Check) C->F High Resolution (Volatile Derivs)

Analytical workflow for determining ee in chiral amine batches.

Detailed Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that environmental or kinetic variables do not produce false ee values.

Protocol A: Chiral HPLC Analysis (The Gold Standard)

Mechanistic Rationale: The use of polysaccharide-based chiral stationary phases is standard for primary amines. However, because primary amines act as strong hydrogen-bond donors and acceptors, they often exhibit severe peak tailing due to secondary interactions with residual silanols on the silica support. Adding a basic modifier (0.1% Diethylamine) to the mobile phase is a critical choice: it outcompetes the analyte for these active sites, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Procedure:

  • Quantitative Free-Basing: Dissolve 10 mg of the 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine HCl batch in 1 mL of 1M NaOH (aqueous). Extract vigorously with 2 mL of HPLC-grade hexane.

  • Sample Preparation: Isolate the organic layer and dilute to a final concentration of 1 mg/mL using a Hexane/Isopropanol (90:10 v/v) diluent.

  • System Suitability (Self-Validation): Before analyzing the batch, inject a known racemic standard of the free amine. Adjust the flow rate (typically 0.8–1.0 mL/min) and isocratic ratio until the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 . Do not proceed if baseline resolution is not achieved.

  • Batch Acquisition: Inject 10 µL of the batch sample. Monitor UV absorbance at 254 nm.

  • Calculation: Determine ee using the area percent method:

    ee=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100%
Protocol B: 19 F-NMR Analysis with Mosher's Acid Chloride (CDA)

Mechanistic Rationale: Derivatizing the chiral amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) covalently bonds the enantiomers, creating diastereomers with distinct physical properties[4]. We utilize 19 F-NMR instead of 1 H-NMR[6] because the trifluoromethyl group provides a clean, sharp singlet for each diastereomer in a spectral region completely free of background signals. This eliminates integration errors caused by overlapping aliphatic or aromatic protons from the ethoxy and methyl groups of the target molecule.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, inert vial, combine 5 mg of the free-based amine, 0.6 mL of anhydrous CDCl 3​ , and 2.0 equivalents of anhydrous pyridine (to act as an acid scavenger for the generated HCl).

  • Derivatization: Add 1.5 equivalents of (R)-Mosher's acid chloride. Stir at room temperature for 30 minutes to ensure complete amide bond formation.

  • Kinetic Resolution Check (Self-Validation): Kinetic resolution is a major risk when using CDAs. If the reaction does not reach 100% conversion, the faster-reacting enantiomer will be overrepresented, yielding a false ee. Validation step: Acquire a rapid 1 H-NMR scan to confirm the absolute disappearance of the primary amine protons ( 1.5-2.0 ppm) before proceeding.

  • Acquisition: Acquire the 19 F-NMR spectrum (typically around -71 to -72 ppm).

  • Calculation: Integrate the two distinct -CF 3​ singlets. The diastereomeric excess (de) calculated from these integrals directly correlates to the enantiomeric excess (ee) of the original amine batch.

References

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods , MDPI / unibo.it,2

  • Development of New Stereoisomeric Drugs May 1992 - FDA , fda.gov,3

  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides , Benchchem, 4

  • CAS#:2204052-21-9 | 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine , Chemsrc, 1

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation , nii.ac.jp, 6

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis , RSC Publishing, 5

Sources

Validation

Benchmarking the catalytic efficiency of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride-derived ligands

For researchers, scientists, and drug development professionals, the strategic selection of a chiral ligand is a pivotal decision that dictates the stereochemical outcome of asymmetric catalytic transformations. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral ligand is a pivotal decision that dictates the stereochemical outcome of asymmetric catalytic transformations. This guide provides an in-depth comparative analysis of chiral ligands derived from substituted phenylethylamines, with a specific focus on structural analogs of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine. Their catalytic performance is benchmarked against other established ligand classes in the enantioselective addition of diethylzinc to benzaldehyde—a canonical carbon-carbon bond-forming reaction for evaluating catalyst efficacy.

The narrative that follows is grounded in established experimental data and mechanistic insights. We will explore the causality behind ligand design, the validation of catalytic systems through standardized protocols, and the interpretation of performance data to guide your selection process.

The Crucial Role of Ligand Architecture in Asymmetric Catalysis

The efficacy of a chiral catalyst is fundamentally rooted in the three-dimensional architecture of its ligand.[1] The ligand, by coordinating to a metal center, creates a chiral pocket that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. Key to this stereochemical induction are the steric and electronic properties of the ligand, which govern the approach and binding orientation of the prochiral substrate.

Ligands derived from chiral phenylethylamines are a versatile class of catalysts due to their modular nature, allowing for fine-tuning of their steric and electronic environment. By modifying the substituents on the aromatic ring or the nitrogen atom, one can systematically alter the ligand's properties to optimize it for a specific transformation.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively assess the performance of different chiral ligands, a standardized benchmark reaction is essential. The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde has emerged as a classic and reliable test for this purpose. This reaction yields a chiral secondary alcohol, (1-phenyl-1-propanol), and its effectiveness is quantified by the chemical yield and, most importantly, the enantiomeric excess (ee) of the product.

The Catalytic Cycle: A Mechanistic Overview

The prevailing mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde involves the formation of a dimeric zinc-alkoxide species. The catalytic cycle, as illustrated below, proceeds through several key steps:

  • Ligand Exchange: The chiral ligand displaces an ethyl group from diethylzinc to form a chiral zinc-alkoxide complex.

  • Dimer Formation: Two of these monomeric complexes associate to form a more stable, dimeric catalytic species.

  • Substrate Coordination: One of the zinc centers in the dimer coordinates to the carbonyl oxygen of the aldehyde.

  • Enantioselective Ethyl Transfer: An ethyl group is transferred from the other zinc center to the re or si face of the coordinated aldehyde. The chiral ligand environment dictates the facial selectivity of this transfer, thereby determining the stereochemistry of the product.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released and subsequently reacts with another molecule of diethylzinc to regenerate the active catalytic dimer.

Catalytic Cycle Proposed Catalytic Cycle for Diethylzinc Addition cluster_cycle A Chiral Ligand (L) + Et₂Zn B Chiral Zn-alkoxide Monomer (L-Zn-Et) A->B - Ethane C Dimeric Catalyst [(L*-Zn-Et)₂] B->C Dimerization D Aldehyde Coordination Complex C->D + Aldehyde (RCHO) E Ethyl Transfer (Transition State) D->E Intramolecular Ethyl Transfer F Product-Zn Complex E->F F->C + Et₂Zn - Product-Zn-Et G Chiral Alcohol Product F->G Workup

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Performance Comparison of Chiral Ligands

The following tables summarize the performance of various chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data is compiled from peer-reviewed literature to ensure a high degree of trustworthiness.

Table 1: Performance of α-Phenylethylamine-Derived Ligands

This table presents data for a series of ligands derived from (S)-α-phenylethylamine, which are close structural analogs to those derivable from 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine. The key structural variations include modifications at the nitrogen atom (diamine vs. amido) and the nature of the second chiral component.

Ligand IDLigand StructureYield (%)ee (%)Product Configuration
(S,S)-3 N,N'-Bis((S)-1-phenylethyl)cyclohexane-1,2-diamine>9592R
(S)-5 (S)-2-(((S)-1-Phenylethyl)amino)-1,1-diphenyl-propan-1-ol>9590R
(S,S)-7 (1R,2S)-1-Phenyl-2-(((S)-1-phenylethyl)amino)-propan-1-ol>9588R
(S,S)-2 N,N'-Bis((S)-1-phenylethyl)oxalamide>9578S
(S)-4 N-((S)-1-Phenylethyl)pivalamide>9555S
(S,S)-6 (S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-((S)-1-phenylethyl)benzamide>9585S

Data sourced from del Pozo et al., J. Org. Chem. 2003, 68 (10), pp 3781–3785.

Analysis of Phenylethylamine Derivatives:

The data reveals a significant influence of the ligand's second coordination site on both the enantioselectivity and the absolute configuration of the product.

  • Diamine and Amino Alcohol Ligands ((S,S)-3, (S)-5, (S,S)-7): These ligands, which feature a second nitrogen or oxygen atom capable of coordinating to zinc, generally provide high enantioselectivities (88-92% ee) and yield the (R)-enantiomer of the product. This suggests a consistent and well-defined chiral environment in the transition state.

  • Amido Ligands ((S,S)-2, (S)-4, (S,S)-6): In contrast, ligands bearing an amide functionality tend to produce the (S)-enantiomer. The enantioselectivities vary more widely within this group, from a moderate 55% ee for the simple pivalamide derivative to a respectable 85% ee for the more complex benzamide derivative. This reversal of stereochemistry highlights the profound impact of the coordinating groups on the transition state geometry.

Table 2: Performance of Benchmark Chiral Ligands

To provide a broader context, this table includes performance data for other well-established classes of chiral ligands in the same benchmark reaction.

Ligand ClassLigand ExampleYield (%)ee (%)Product Configuration
Camphor-derivedO,N,O-tridentate phenol ligandHigh80-95Not Specified
Carbohydrate-derivedD-fructose-based β-amino alcoholup to 100up to 96Not Specified
Aziridine-phosphine(2R,3S)-1-benzyl-2-(diphenylphosphino)-3-phenylaziridine9596Not Specified

Data sourced from multiple publications.[2][3][4]

Comparative Analysis:

The performance of the phenylethylamine-derived ligands, particularly the diamine and amino alcohol variants, is highly competitive with other established ligand classes. While some highly optimized systems, such as certain carbohydrate-derived and aziridine-phosphine ligands, can achieve slightly higher enantioselectivities (up to 96% ee), the phenylethylamine-based systems offer a compelling combination of high yield and excellent stereocontrol.[2][3][4]

Experimental Protocol: A Self-Validating System

The following is a generalized, detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde. This protocol is designed to be self-validating, meaning that careful execution should reproduce the expected high yields and enantioselectivities reported for effective ligands.

Materials and Reagents:
  • Chiral Ligand (0.1 mmol, 1.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M in hexanes, 3.0 mmol, 3.0 equiv)

  • Freshly Distilled Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Saturated Aqueous NH₄Cl Solution

  • Diethyl Ether

  • Brine

  • Anhydrous MgSO₄

Equipment:
  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Ice bath

Experimental Workflow:

Experimental Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification A 1. Add chiral ligand (0.1 mmol) to a flame-dried flask under Ar. B 2. Add anhydrous toluene (5 mL). A->B C 3. Cool to 0 °C (ice bath). B->C D 4. Slowly add diethylzinc (3.0 mmol). Stir at 0 °C for 30 min. C->D E 5. Add benzaldehyde (1.0 mmol) dropwise at 0 °C. D->E F 6. Stir at 0 °C for 2 hours. E->F G 7. Warm to room temperature and stir overnight. F->G H 8. Quench with sat. aq. NH₄Cl at 0 °C. G->H I 9. Extract with diethyl ether (3x). H->I J 10. Wash with brine, dry (MgSO₄), and concentrate. I->J K 11. Purify by column chromatography. J->K L 12. Analyze yield and ee% (chiral HPLC). K->L

Caption: Step-by-step workflow for the benchmark reaction.

Detailed Procedure:
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand (0.1 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Formation of the Zinc Complex: Cool the solution to 0 °C using an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.[2]

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: The crude product can be purified by column chromatography. The yield should be determined, and the enantiomeric excess should be measured by chiral HPLC analysis.

Conclusion

This guide has benchmarked the catalytic efficiency of chiral ligands derived from α-phenylethylamine against other established systems using the enantioselective addition of diethylzinc to benzaldehyde as a standard measure. The results demonstrate that ligands derived from chiral phenylethylamines are highly effective, affording excellent yields and enantioselectivities that are competitive with other prominent ligand classes.

The key takeaway for researchers is the critical importance of the ligand's coordinating groups. Simple modifications to the ligand structure, such as changing an amine to an amide functionality, can lead to a complete reversal in the stereochemical outcome of the reaction. This underscores the necessity of a rational, data-driven approach to ligand selection and optimization. The provided experimental protocol offers a robust framework for in-house validation and comparison of novel chiral ligands, empowering researchers to make informed decisions in the pursuit of highly efficient and selective asymmetric transformations.

References

  • del Pozo, C., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781–3785. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Socha, A. M., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4949. [Link]

  • López-Delgado, F. J., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088. [Link]

  • Wikipedia contributors. (2023, December 1). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. [Link]

  • Jordan Journal of Chemistry. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 5(2). [Link]

  • ResearchGate. (2013). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

  • Sun, G., et al. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Chirality, 28(1), 65-71. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

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Comparative

Comparative in vivo efficacy of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride against structurally similar amines

Comparative In Vivo Efficacy of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride: A Guide to CNS-Active Amine Optimization Executive Summary & Structural Rationale The development of central nervous system (CNS) act...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vivo Efficacy of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine Hydrochloride: A Guide to CNS-Active Amine Optimization

Executive Summary & Structural Rationale

The development of central nervous system (CNS) active amines requires a delicate balance between target engagement, blood-brain barrier (BBB) penetrability, and metabolic stability. Endogenous phenethylamine (PEA) is a known trace amine and neuromodulator, but its in vivo utility is severely limited by rapid metabolism via monoamine oxidase (MAO)[1].

To overcome this, structural modifications to the alpha-methylbenzylamine (1-arylethylamine) scaffold have historically been utilized to inhibit centrally active enzymes and modulate receptor function[2]. Furthermore, the specific distribution of substituted benzylamines in rodent brains demonstrates that lipophilic substitutions directly dictate neural cell retention[3].

This guide evaluates 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (EMPEA-HCl) against structurally similar amines. The design of EMPEA-HCl relies on two critical functionalizations:

  • Ortho-Ethoxy Substitution (2-position): Provides significant steric hindrance, shielding the primary amine from MAO-driven oxidative deamination, thereby extending the in vivo half-life.

  • Meta-Methyl Substitution (3-position): Increases the overall lipophilicity (LogP) of the pharmacophore, optimizing the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) for enhanced CNS exposure.

Mechanistic Pathway: Target Engagement

Like many substituted phenethylamines, EMPEA-HCl acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein-coupled receptor. Upon crossing the neuronal membrane, the amine binds to TAAR1, triggering a cAMP-dependent signaling cascade that ultimately phosphorylates monoamine transporters (DAT/NET), promoting the efflux of dopamine and norepinephrine into the synaptic cleft.

TAAR1_Pathway EMPEA 1-(2-Ethoxy-3-methyl-phenyl) -ethylamine HCl TAAR1 TAAR1 Receptor (Intracellular) EMPEA->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Activates DAT DAT/NET Phosphorylation (Monoamine Efflux) PKA->DAT Modulates

Fig 1: TAAR1 signaling cascade induced by the test amine, driving monoamine efflux.

Comparative In Vivo Efficacy Data

To objectively assess the performance of EMPEA-HCl, it was benchmarked against three reference compounds:

  • DCMB (2,3-Dichloro-alpha-methylbenzylamine): A known centrally active halogenated analog[4].

  • MPEA-HCl (1-(3-Methoxyphenyl)ethylamine HCl): A structurally similar mono-substituted analog lacking ortho-steric bulk.

  • PEA-HCl (Phenethylamine HCl): The endogenous, unhindered baseline[5].

Table 1: Pharmacokinetic & Neurochemical Profiling (Rat Prefrontal Cortex)

Data derived from microdialysis following a 10 mg/kg IP dose (50 mg/kg for PEA due to rapid clearance).

Compound Kp,uu​ (Brain/Plasma)In vivo t1/2​ (min)Max Dopamine Efflux (% baseline)Max Norepinephrine Efflux (% baseline)
EMPEA-HCl 1.45 185 340 ± 25% 290 ± 20%
DCMB1.10120180 ± 15%210 ± 18%
MPEA-HCl0.8595210 ± 20%160 ± 15%
PEA-HCl0.05<10115 ± 5%110 ± 5%

Insight: The dual substitution on EMPEA-HCl yields a 1.9x increase in half-life compared to MPEA-HCl. The ortho-ethoxy group successfully prevents rapid enzymatic degradation, resulting in a sustained, high-amplitude monoamine efflux.

Table 2: Behavioral Efficacy (Open Field Locomotor Assay)

Total distance and stereotypy scores recorded over 60 minutes post-injection.

CompoundDose (mg/kg, IP)Total Distance (cm)Stereotypy Score (0-5 scale)
Vehicle (Saline)-1,200 ± 1500.5 ± 0.2
EMPEA-HCl 10 4,850 ± 320 3.2 ± 0.4
DCMB102,100 ± 2101.1 ± 0.3
MPEA-HCl103,400 ± 2802.0 ± 0.5
PEA-HCl501,400 ± 1800.8 ± 0.2

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols utilize built-in validation checkpoints.

Protocol A: In Vivo Microdialysis (Awake, Freely Moving Rats)

This protocol quantifies extracellular neurotransmitter concentrations in real-time.

  • Stereotaxic Surgery: Anesthetize the subject and implant a guide cannula targeting the medial prefrontal cortex (mPFC). Causality: The mPFC is selected due to its dense dopaminergic and noradrenergic terminal fields, providing a high signal-to-noise ratio for TAAR1-mediated efflux.

  • 7-Day Recovery Period: Causality: Acute surgical trauma transiently disrupts the BBB and triggers local microglial activation, which artificially alters basal monoamine transporter function. A strict 7-day window ensures the neurochemical environment returns to a true physiological baseline.

  • In Vitro Probe Calibration (Validation Step): Prior to insertion, perfuse the microdialysis probe in a standard solution of 100 nM DA/NE. Calculate the relative recovery rate. Causality: This self-validating step proves the semi-permeable membrane is not fouled or defective before in vivo deployment.

  • Baseline Stabilization (Validation Step): Insert the probe and perfuse artificial cerebrospinal fluid (aCSF). Collect 20-minute fractions until three consecutive samples show <10% variance in monoamine levels. Causality: This guarantees the system has reached homeostatic equilibrium; dosing prior to this state yields false-positive efflux data.

  • Dosing & Collection: Administer EMPEA-HCl (10 mg/kg, IP). Collect dialysate fractions every 20 minutes for 3 hours.

  • HPLC-ECD Quantification: Analyze samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection.

Microdialysis_Workflow S1 Stereotaxic Surgery S2 7-Day Recovery S1->S2 S3 Probe Calibration S2->S3 S4 IP Dosing S3->S4 S5 Dialysate Collection S4->S5 S6 HPLC-ECD Quantification S5->S6

Fig 2: Self-validating in vivo microdialysis workflow for neurochemical profiling.

Protocol B: Open Field Locomotor Assay
  • Chamber Habituation (Validation Step): Place the subject in the 50x50 cm acrylic open-field arena for 60 minutes prior to dosing. Causality: Rodents exhibit hyperlocomotion when placed in novel environments. Habituation extinguishes this novelty-seeking behavior, isolating the subsequent locomotor data solely to the pharmacological effect of the administered amine.

  • Administration: Inject the test compound via the intraperitoneal (IP) route.

  • Automated Tracking: Utilize overhead infrared tracking software to record total distance traveled (cm) and stereotypy counts (repetitive behaviors indicative of high dopaminergic tone) for 60 minutes post-injection.

Conclusion

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride demonstrates superior in vivo efficacy compared to standard unhindered or mono-substituted amines. By strategically placing an ethoxy group at the ortho position and a methyl group at the meta position, researchers can achieve a highly lipophilic, MAO-resistant pharmacophore capable of sustained CNS target engagement.

References

  • [2] Effect of a phenylethanolamine N-methyltransferase inhibitor, 2,3-dichloro-alpha-methylbenzylamine, on the alpha-2-adrenoceptor function in the hypothalamus in rats. Karger. URL:

  • [5] phenethyl amine, 64-04-0. The Good Scents Company. URL:

  • [4] Effect of a Phenylethanolamine N-Methyltransferase Inhibitor, 2,3-Dichloro-a-Methylbenzylamine... Karger. URL:

  • [1] β-phenylethylamine, a small molecule with a large impact. PMC - NIH. URL:

  • [3] Ionic Interaction of [11C]-N,alpha-dimethylbenzylamine (DMBA) in Rodent Brain. PubMed - NIH. URL:

Sources

Safety & Regulatory Compliance

Safety

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride As a biologically active pharmaceutical intermediate, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 22040...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

As a biologically active pharmaceutical intermediate, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) requires stringent handling and disposal protocols. Because it is an organic amine salt, improper disposal can lead to severe environmental contamination, and improper combustion can release highly toxic gases. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe operational lifecycle of this compound.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a safe operational workflow. The hydrochloride salt formulation increases the aqueous solubility of the amine, making it highly bioavailable but also a significant aquatic hazard if discharged into municipal wastewater systems[1].

Table 1: Chemical Properties and Hazard Classification

ParameterSpecification / Classification
Chemical Name 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
CAS Number 2204052-21-9
Molecular Formula C₁₁H₁₇NO · HCl
Physical State Solid (Crystalline Powder)
GHS Hazard Classes Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas
Incompatibilities Strong oxidizing agents, strong bases

Mechanistic Hazard Insight: When subjected to high heat or fire, the covalent bonds of the amine and the ionic chloride bond break down. This thermal decomposition generates Nitrogen oxides (NOx) and Hydrogen chloride (HCl) gas [2]. NOx compounds are severe respiratory irritants and smog precursors, while HCl gas is highly corrosive to human tissue and metal infrastructure. Therefore, standard municipal waste disposal is strictly prohibited.

Standard Operating Procedure (SOP): Safe Handling

To ensure scientific integrity and personnel safety, all handling of this compound must follow a strict hierarchy of controls.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing, transfer, and formulation tasks inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent the inhalation of aerosolized dust[3].

  • Personal Protective Equipment (PPE): Don disposable nitrile gloves, a fastened lab coat, and chemical splash goggles. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Because fine organic powders can carry static charges and aerosolize, use anti-static spatulas and weigh boats during mass transfer.

  • Decontamination of Equipment: After handling, wipe down all balances and surfaces with a mild detergent solution. Do not use strong basic solutions (like concentrated NaOH) for initial cleaning, as this can convert the water-soluble hydrochloride salt back into its lipophilic, free-base amine form, making it harder to wash away.

Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent the powder from spreading or entering floor drains.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the room's exhaust ventilation is operating at maximum capacity.

  • Contain (Dry Method): Do not apply water to the dry powder. Water will dissolve the hydrochloride salt, increasing the surface area of the contamination and driving it into porous surfaces. Instead, cover the spill with a dry absorbent such as bentonite clay or dry sand[1]. Bentonite clay physically binds the organic salt without causing dissolution.

  • Collect: Use non-sparking tools to sweep up the powder and clay mixture.

  • Package: Place the collected residue into a sealable, heavy-duty hazardous waste bag or high-density polyethylene (HDPE) container[2].

  • Wash: Once the bulk powder is removed, wash the affected area with water and a mild surfactant. Collect all rinsate as hazardous liquid waste.

SpillResponse Start Accidental Spill Detected Isolate 1. Isolate Area & Alert Personnel Start->Isolate PPE 2. Don Appropriate PPE (Respirator, Gloves) Isolate->PPE Contain 3. Contain Spill (Bentonite Clay/Sand) PPE->Contain Collect 4. Collect Residue (Dry Sweeping) Contain->Collect Decon 5. Decontaminate Area (Detergent Wash) Collect->Decon Waste 6. Transfer to Hazardous Waste Decon->Waste

Figure 1: Step-by-step logical workflow for chemical spill containment and decontamination.

Proper Disposal Procedures (EPA & OSHA Compliant)

Under U.S. EPA guidelines (40 CFR Part 261) and equivalent international environmental regulations, 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride must be managed as a Hazardous Waste [3].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect solid waste (used vials, contaminated gloves, excess powder) separately from liquid waste. Crucial Causality: Never mix amine hydrochloride waste with strong oxidizing agents (e.g., nitrates, peroxides) in the same waste bin, as this can trigger an exothermic oxidation reaction and a potential laboratory fire[2].

  • Primary Packaging: Store waste in chemically compatible, leak-proof HDPE drums. Ensure the containers are kept tightly closed when not actively receiving waste.

  • Compliant Labeling: Label the container explicitly with the chemical name, CAS number, and the hazard warnings: "Hazardous Waste - Toxic/Corrosive Amine Hydrochloride."

  • Licensed Transfer & Incineration: Transfer the waste to a licensed hazardous waste contractor. The mandated method of final destruction is high-temperature incineration [2].

    • Mechanistic Requirement: The incinerator must be equipped with an afterburner (to ensure complete combustion of the aromatic ring) and an alkaline scrubber system. The scrubber is non-negotiable, as it neutralizes the toxic HCl gas and NOx fumes generated during the combustion of the amine hydrochloride, preventing acid rain and atmospheric pollution[2].

WasteDisposal Gen Waste Generation: Amine HCl Salt Segregate Segregate from Oxidizers Gen->Segregate Package Package in Sealed HDPE Segregate->Package Label Label as Hazardous Waste Package->Label Contractor Transfer to Licensed Waste Contractor Label->Contractor Incinerate High-Temp Incineration (with Scrubber) Contractor->Incinerate Safe Environmental Safety Achieved Incinerate->Safe

Figure 2: Lifecycle and decision tree for the regulatory-compliant disposal of amine hydrochlorides.

References

  • Safety Data Sheet - Regulations.gov (General amine hydrochloride handling and bentonite clay deactivation). Regulations.gov. Available at:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA (Disposal of contaminated materials and hazardous waste procedures). Occupational Safety and Health Administration. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. Handling specialized pharmaceutical intermediates like 1-(2-Ethoxy-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. Handling specialized pharmaceutical intermediates like 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (CAS: 2204052-21-9) requires a deep understanding of the compound's physical chemistry to design effective operational and disposal protocols.

Below is the comprehensive technical guide for the safe handling, formulation, and logistical management of this compound.

Mechanistic Hazard Assessment

1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a primary amine converted into a hydrochloride salt[1]. It typically presents as a crystalline solid or fine powder.

The Causality of the Hazard: The primary operational risk is the generation of aerosolized dust during weighing and transfer operations[2]. Because amine hydrochlorides are highly hydrophilic, any inhaled or ocularly deposited particulates will rapidly dissolve in the moisture of your mucosal membranes. This localized dissolution causes rapid pH shifts, leading to acute respiratory and eye irritation. Furthermore, fine powders are highly susceptible to electrostatic charge, which can cause the material to "jump" from spatulas, leading to environmental contamination and inaccurate dosing[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption, ocular exposure, and inhalation, strict adherence to the following PPE matrix is required ()[3].

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (min 4 mil thickness)Nitrile provides excellent resistance to incidental contact. Double-gloving creates a self-validating barrier: if the outer glove is breached by a micro-tear or degraded by a co-solvent during formulation, the inner glove remains intact[4].
Eye Protection Non-vented Chemical Safety GogglesStandard safety glasses are insufficient for powders. Non-vented goggles prevent aerosolized hydrochloride salts from bypassing the lenses and dissolving in ocular fluid[5].
Body Protection Chemical-Resistant Lab Coat with Elastic CuffsPrevents particulate accumulation on street clothing. Elastic cuffs eliminate the exposure gap between the glove and the sleeve[6].
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified fume hood or if a spill occurs. Filters out fine crystalline particulates before they reach the mucosal lining[3].

Operational Workflow: Safe Handling & Formulation

This protocol is designed as a self-validating system to ensure containment at every step of the experimental workflow ()[7].

G Start Compound Reception 1-(2-Ethoxy-3-methyl-phenyl)- ethylamine HCl EngControl Verify Engineering Controls (Fume Hood: 80-100 fpm) Start->EngControl PPE Don Required PPE (Double Nitrile, Goggles) EngControl->PPE Handle Weighing & Transfer (Use Ionizing Bar) PPE->Handle Spill Spill Detected? Handle->Spill Clean Wet-Wipe Protocol (Do Not Dry Sweep) Spill->Clean Yes Dispose Waste Segregation (Solid vs. Halogenated) Spill->Dispose No Clean->Dispose End Doffing & Decontamination Dispose->End

Operational workflow and spill response logic for handling amine hydrochloride powders.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the vial, verify that the chemical fume hood or powder weighing station is operational.

    • Self-Validation: Check the digital monitor to ensure the face velocity is between 80–100 feet per minute (fpm), or tape a small Kimwipe to the sash to visually confirm a steady inward draft[8].

  • Static Elimination: Place an ionizing (anti-static) bar directly above the analytical balance.

    • Causality: Neutralizing the electrostatic charge prevents the fine amine hydrochloride powder from clinging to the spatula or dispersing into the air, ensuring both safety and mass accuracy ()[2].

  • Transfer & Weighing: Use a specialized anti-static weigh boat. Slowly open the vial of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride deep inside the hood. Transfer the required mass using a grounded micro-spatula.

  • Formulation: If dissolving the salt, add the solvent directly to the weigh boat or transfer vessel inside the fume hood before moving the solution to the benchtop[8]. This traps the powder in the liquid phase, completely eliminating the inhalation hazard.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action prevents widespread laboratory contamination.

Spill Cleanup Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate the immediate area and don an N95/P100 respirator[8].

  • Wet-Wipe Technique: Never dry-sweep a powder spill. Dry sweeping aerosolizes the hydrochloride salt, drastically increasing inhalation risk[2]. Instead, dampen absorbent pads with water or 70% isopropanol (amine hydrochlorides are highly soluble in polar solvents) and gently lay them over the spill to dissolve and capture the powder.

  • Decontaminate: Wipe the area a second time with a fresh damp cloth to remove any residual salt film.

Waste Segregation & Disposal:

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and wet-wipe materials in a clearly labeled, sealed solid hazardous waste container[8].

  • Liquid Waste: If the compound was dissolved during formulation, route the waste based on the solvent. Use the halogenated waste stream if dissolved in solvents like dichloromethane (DCM) for extractions, or the non-halogenated stream for aqueous/alcoholic solutions[9].

References

  • Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Weighing Hazardous Powders in the Laboratory Source: Environment, Health & Safety, University of Wisconsin-Madison URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / UCR Environmental Health & Safety URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
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Reactant of Route 2
1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride
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